tert-Butyl (5-methylpyrazin-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZCKUQQRDXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621953 | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-68-6 | |
| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (5-methylpyrazin-2-yl)carbamate
CAS Number: 369638-68-6
Introduction
tert-Butyl (5-methylpyrazin-2-yl)carbamate is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amine. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the Boc protecting group allows for selective chemical transformations at other positions of the pyrazine ring, making it a versatile building block in medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₂ | PubChem[1] |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| CAS Number | 369638-68-6 | PubChem[1] |
| IUPAC Name | tert-butyl N-(5-methylpyrazin-2-yl)carbamate | PubChem[1] |
| Synonyms | N-Boc-2-amino-5-methylpyrazine | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 209.116426730 Da | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-protection of amino-heterocycles.
General Synthesis Workflow
The synthesis would typically involve the reaction of 2-amino-5-methylpyrazine with a Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a suitable base and solvent.
Plausible Experimental Protocol
Materials:
-
2-amino-5-methylpyrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-amino-5-methylpyrazine in anhydrous THF, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Pyrazine derivatives are core components of numerous biologically active compounds. The primary role of this compound is as an intermediate for the synthesis of more complex molecules.
-
Kinase Inhibitors: A related compound, tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate, is utilized in the synthesis of tricyclic heterocycles with kinase inhibitory activity, which are investigated for treating immunological and oncological conditions.[2][3] This suggests that this compound could be a precursor for novel kinase inhibitors.
The general workflow for utilizing this intermediate in drug discovery is depicted below.
Signaling Pathways
There is no direct evidence in the searched literature linking this compound to a specific signaling pathway. Its utility is as a synthetic intermediate for creating compounds that may target various pathways. For instance, if used to synthesize a kinase inhibitor, the final product could potentially target pathways regulated by kinases such as MAPK/ERK, PI3K/Akt, or JAK/STAT, which are frequently implicated in cancer and inflammatory diseases. However, a specific pathway diagram for the title compound is not applicable.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental and biological data for this specific compound are scarce in the public domain, its structural features and the known applications of related pyrazine carbamates underscore its importance for researchers and scientists in drug development. Further research is needed to fully characterize its physical properties, optimize its synthesis, and explore its potential in the creation of new bioactive molecules.
References
Technical Guide: Physical Properties of tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document compiles available data to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule. While experimental data on certain physical properties remain limited in publicly accessible literature, this guide presents a combination of computed data and general experimental context to facilitate further research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | tert-butyl N-(5-methylpyrazin-2-yl)carbamate |
| Molecular Formula | C₁₀H₁₅N₃O₂[1] |
| Canonical SMILES | CC1=CN=C(C=N1)NC(=O)OC(C)(C)C[1] |
| InChI | InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)[1] |
| InChIKey | FGAZCKUQQRDXOX-UHFFFAOYSA-N[1] |
| CAS Number | 369638-68-6[1] |
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is presented below. It is important to note that the majority of the quantitative data are computationally predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | Computed by PubChem[1] |
| Appearance | Not explicitly reported; likely a solid at room temperature based on analogous compounds. | Inferred |
| Melting Point | No experimental data available. | - |
| Boiling Point | No experimental data available. | - |
| Solubility | No specific experimental data available. Carbamates with similar structures are often soluble in organic solvents like DMSO and methanol.[2] | Inferred |
| XLogP3 | 1.1 | Computed by XLogP3[1] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |
| Rotatable Bond Count | 2 | Computed by Cactvs[1] |
| Exact Mass | 209.116426730 Da | Computed by PubChem[1] |
| Monoisotopic Mass | 209.116426730 Da | Computed by PubChem[1] |
| Topological Polar Surface Area | 64.1 Ų | Computed by Cactvs[1] |
| Heavy Atom Count | 15 | Computed by PubChem[1] |
| Formal Charge | 0 | Computed by PubChem[1] |
Experimental Protocols
A generalized synthetic procedure is outlined below. Researchers should optimize these conditions for the specific substrate.
General Synthesis of tert-Butyl (pyrazin-2-yl)carbamates:
Characterization:
The synthesized product would typically be characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To determine the melting point and assess purity.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. However, pyrazine derivatives are known to exhibit a wide range of biological activities, and carbamates are common functional groups in pharmacologically active molecules.[3][4] This compound serves as a valuable intermediate for the synthesis of more complex molecules that may have therapeutic potential.[3]
Conclusion
This technical guide provides a summary of the currently available physical property data for this compound. While comprehensive experimental data is not yet published, the computed values offer a useful starting point for researchers. Further experimental investigation is required to definitively establish the physical properties and to explore the potential biological activities of this compound. The generalized synthetic protocol provided can serve as a basis for the laboratory-scale preparation of this molecule, enabling further study.
References
- 1. This compound | C10H15N3O2 | CID 22046506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | Benchchem [benchchem.com]
- 3. Buy Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate | 1187222-00-9 [smolecule.com]
- 4. tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | 1802420-16-1 | Benchchem [benchchem.com]
tert-Butyl (5-methylpyrazin-2-yl)carbamate chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (5-methylpyrazin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, properties, synthesis, and spectral data, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The structure consists of a 5-methylpyrazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-(5-methylpyrazin-2-yl)carbamate[1] |
| CAS Number | 369638-68-6[1] |
| PubChem CID | 22046506[1] |
| Molecular Formula | C₁₀H₁₅N₃O₂[1] |
| SMILES | CC1=CN=C(C=N1)NC(=O)OC(C)(C)C[1] |
| InChI | InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 209.116426730 Da | PubChem[1] |
| Topological Polar Surface Area | 64.1 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Synthesis
The synthesis of this compound is achieved through the protection of the amino group of 5-methylpyrazin-2-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of amines.
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a patent describing the synthesis of a related compound, which involves the formation of the target molecule as an intermediate.
Materials:
-
5-methylpyrazin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-methylpyrazin-2-amine (1 equivalent) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate (1.1 equivalents) is added.
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents) is then added to the reaction mixture at room temperature.
-
The reaction mixture is stirred at room temperature overnight.
-
After the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with CH₂Cl₂ (3 times).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo.
-
The desired product, this compound, can be purified by flash column chromatography.
Spectral Data
Experimental spectral data for this compound is not widely available in peer-reviewed literature. The following tables provide predicted data where experimental data is absent.
NMR Spectroscopy (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Pyrazine-H | ~8.0-8.5 |
| Pyrazine-H | ~7.8-8.2 |
| Methyl-H | ~2.4 |
| tert-Butyl-H | ~1.5 |
| N-H | ~7.5-8.5 (broad) |
| ¹³C NMR | |
| Carbonyl-C | ~153 |
| Pyrazine-C (substituted) | ~140-155 |
| Pyrazine-C | ~135-145 |
| tert-Butyl-C (quaternary) | ~80 |
| tert-Butyl-C (methyl) | ~28 |
| Methyl-C | ~21 |
Note: Predicted values are estimations and may vary from experimental results.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carbamate) |
| ~1580, 1480 | C=N, C=C stretch (aromatic ring) |
| ~1250, 1160 | C-O stretch |
Mass Spectrometry
| Parameter | Value |
| Monoisotopic Mass | 209.116426730 Da[1] |
| Predicted m/z | 210.1237 [M+H]⁺, 232.1056 [M+Na]⁺ |
Biological Activity
Currently, there is limited specific information in the public domain regarding the biological activity of this compound. However, pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazine scaffold is a key component in several approved drugs. This compound serves as a valuable intermediate in the synthesis of more complex molecules for biological screening.
Safety Information
This technical guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.
References
In-Depth Technical Guide: tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in the synthesis of pharmaceutically active compounds. The document details its chemical and physical properties, with a focus on its molecular weight. It further outlines a detailed experimental protocol for its synthesis via Boc protection of 2-amino-5-methylpyrazine. The guide elucidates the role of this carbamate as a crucial building block in the synthesis of the Janus kinase (JAK) 1 inhibitor, upadacitinib. An experimental workflow for the synthesis of upadacitinib from this compound is provided, alongside a detailed diagram of the JAK-STAT signaling pathway, which is the target of upadacitinib. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-amino-5-methylpyrazine makes it a stable and versatile intermediate for further chemical modifications.
Molecular Weight and Other Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | PubChem CID: 22046506[1] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | PubChem CID: 22046506[1] |
| Exact Mass | 209.116426730 Da | PubChem CID: 22046506[1] |
| XLogP3 | 1.1 | PubChem CID: 22046506[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 22046506[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 22046506[1] |
| Rotatable Bond Count | 2 | PubChem CID: 22046506[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-methylpyrazine with a tert-butoxycarbonyl (Boc) group. This is a common and robust reaction in organic synthesis.
Experimental Protocol: Boc Protection of 2-amino-5-methylpyrazine
This protocol is a standard procedure for the N-tert-butoxycarbonylation of amines and is adapted for the synthesis of the title compound.
Materials:
-
2-amino-5-methylpyrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in the Synthesis of Upadacitinib
This compound serves as a key starting material in the synthesis of upadacitinib, a selective JAK1 inhibitor. The Boc-protected amine allows for regioselective modifications on the pyrazine ring before deprotection and subsequent derivatization.
Synthetic Workflow for Upadacitinib
The following diagram illustrates a plausible synthetic workflow from this compound to upadacitinib. This represents a logical sequence of reactions commonly employed in medicinal chemistry.
Experimental Protocol: Key Synthetic Steps
The following provides a conceptual outline of the key transformations. For detailed, optimized, and scaled-up procedures, consulting relevant patents and primary literature is recommended.
Step 1: Bromination of the Methyl Group The methyl group on the pyrazine ring of this compound can be selectively halogenated, for instance using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to yield the corresponding bromomethyl intermediate.
Step 2: Nucleophilic Substitution The bromomethyl intermediate is then reacted with a suitable pyrrolidine derivative via nucleophilic substitution to form the core structure of upadacitinib.
Step 3: Boc Deprotection The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the free amine.
Step 4: Amide Coupling The final step involves the coupling of the free amine with a trifluoroethyl carboxylic acid derivative using a standard peptide coupling reagent such as HATU or EDCI to form the final product, upadacitinib.
Mechanism of Action of Upadacitinib: The JAK-STAT Signaling Pathway
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[2][3][4] The signaling cascade mediated by JAKs is known as the JAK-STAT pathway.
The JAK-STAT Signaling Pathway
The JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway is a critical signaling cascade in the cellular response to cytokines.[3][5]
-
Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor.
-
STAT Dimerization and Nuclear Translocation: These phosphorylated sites serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immunity, and cell proliferation.
Inhibition by Upadacitinib
Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.[2][4] By binding to the ATP-binding site of JAK1, upadacitinib prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of STATs.[2][5] This disruption of the JAK-STAT signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, ultimately ameliorating the symptoms of autoimmune and inflammatory diseases.[2][3]
Conclusion
This compound, with a molecular weight of 209.24 g/mol , is a pivotal intermediate in modern medicinal chemistry. Its stable, protected amine functionality allows for its use as a versatile building block in the synthesis of complex pharmaceutical agents. The role of this compound in the synthesis of upadacitinib highlights its importance in the development of targeted therapies for autoimmune and inflammatory diseases. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of tert-butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in pharmaceutical research. The primary synthesis pathway involves the protection of the amino group of 5-methylpyrazin-2-amine using di-tert-butyl dicarbonate (Boc₂O). This document outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents quantitative data in a structured format. Diagrams illustrating the synthesis pathway and experimental workflow are included to enhance clarity.
Introduction
This compound, also known as N-Boc-2-amino-5-methylpyrazine, serves as a crucial building block in the synthesis of various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. This guide details the common and efficient pathway for the preparation of this important carbamate derivative.
Synthesis Pathway
The synthesis of this compound is achieved through the nucleophilic attack of the amino group of 5-methylpyrazin-2-amine on the carbonyl carbon of di-tert-butyl dicarbonate.[1] This reaction, commonly referred to as Boc protection, is typically facilitated by a base in an appropriate organic solvent.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the typical quantities and molar equivalents for the synthesis of this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Equivalent |
| 5-Methylpyrazin-2-amine | 109.13 | 0.1 | 10.91 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 0.11 | 24.01 g | 1.1 |
| Triethylamine | 101.19 | 0.12 | 16.6 mL | 1.2 |
| Dichloromethane | - | - | 200 mL | - |
Experimental Protocol
This protocol is a standard procedure for the Boc protection of an aromatic amine.
Materials and Equipment
-
5-Methylpyrazin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.91 g (0.1 mol) of 5-methylpyrazin-2-amine in 200 mL of dichloromethane.
-
Addition of Reagents: To the stirred solution, add 16.6 mL (0.12 mol) of triethylamine. Subsequently, add 24.01 g (0.11 mol) of di-tert-butyl dicarbonate portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with 100 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via Boc protection of 5-methylpyrazin-2-amine is a robust and high-yielding reaction. The provided protocol, based on established chemical principles, offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. The use of readily available and relatively inexpensive reagents makes this pathway amenable to large-scale synthesis.
References
An In-depth Technical Guide on the Spectroscopic Data for tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl (5-methylpyrazin-2-yl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural components and comparison with closely related molecules. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate further research and characterization.
Chemical Structure and Properties
This compound is a carbamate derivative of 2-amino-5-methylpyrazine. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis, particularly in the development of pharmaceutical intermediates.
Molecular Formula: C₁₀H₁₅N₃O₂
Molecular Weight: 209.25 g/mol
IUPAC Name: tert-butyl N-(5-methylpyrazin-2-yl)carbamate
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the tert-butyl carbamate moiety and the 5-methylpyrazine ring system.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Singlet | 1H | Pyrazine H-3 |
| ~8.0 - 8.2 | Singlet | 1H | Pyrazine H-6 |
| ~7.0 - 7.5 | Broad Singlet | 1H | N-H (carbamate) |
| ~2.5 | Singlet | 3H | -CH₃ (on pyrazine) |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 - 154 | C=O (carbamate) |
| ~148 - 150 | Pyrazine C-2 |
| ~145 - 147 | Pyrazine C-5 |
| ~138 - 140 | Pyrazine C-3 |
| ~135 - 137 | Pyrazine C-6 |
| ~80 - 82 | -C(CH₃)₃ (tert-butyl quaternary) |
| ~28 | -C(CH₃)₃ (tert-butyl methyls) |
| ~21 | -CH₃ (on pyrazine) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 - 3450 | Medium | N-H Stretch | Carbamate |
| ~2970 - 2850 | Medium-Strong | C-H Stretch (aliphatic) | Methyl and tert-butyl groups |
| ~1720 - 1740 | Strong | C=O Stretch | Carbamate |
| ~1580 - 1600 | Medium | C=N Stretch | Pyrazine ring |
| ~1520 - 1540 | Medium | N-H Bend | Carbamate |
| ~1250 and ~1160 | Strong | C-O Stretch | Carbamate |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 209 | Moderate | [M]⁺ (Molecular Ion) |
| 153 | Moderate | [M - C₄H₈]⁺ |
| 136 | Strong | [M - C₄H₉O]⁺ |
| 109 | Moderate | [M - C₅H₈O₂]⁺ (protonated 2-amino-5-methylpyrazine) |
| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
3.1. Synthesis of this compound
This protocol is adapted from a known industrial preparation method.
Materials:
-
5-methyl-2-pyrazinecarboxylic acid
-
Toluene
-
Triethylamine
-
tert-Butanol
-
Diphenylphosphoryl azide (DPPA)
-
Ethyl acetate
-
Sodium carbonate solution
-
Brine
Procedure:
-
Dissolve 5-methyl-2-pyrazinecarboxylic acid (1.0 eq) in dry toluene.
-
Add triethylamine (1.2 eq) and tert-butanol (2.0 eq) to the solution and stir.
-
Heat the mixture to 90-95 °C.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise, maintaining the reaction temperature.
-
Stir the reaction mixture at 90-95 °C for 1.5-2 hours.
-
Cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic phase with sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
3.2. Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Alternatively, dissolve the sample in a suitable solvent like chloroform and cast a thin film on a salt plate.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a volatile solvent for liquid injection.
-
Obtain the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Correlation of structural fragments to key spectroscopic signals.
In-Depth Technical Guide: ¹H NMR Spectrum of tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimentally observed chemical shifts, provides a detailed experimental protocol for spectral acquisition, and includes a structural visualization to aid in the interpretation of the spectral data.
¹H NMR Spectral Data Summary
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in CDCl₃, is summarized in the table below for clarity and comparative analysis.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Pyrazine H (position 3) | 9.15 | Singlet (s) | 1H |
| Pyrazine H (position 6) | 8.70 | Singlet (s) | 1H |
| NH (carbamate) | 7.41 | Broad Singlet (brs) | 1H |
| Methyl H (on pyrazine) | 2.51 | Singlet (s) | 3H |
| tert-Butyl H | 1.55 | Singlet (s) | 9H |
Structural Representation and Proton Assignment
The following diagram illustrates the chemical structure of this compound, with key proton groups labeled to correspond with the ¹H NMR data.
Caption: Structure of this compound with ¹H NMR assignments.
Experimental Protocol: Synthesis and NMR Acquisition
The following protocol outlines a general procedure for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.
Synthesis of this compound:
A common synthetic route involves the reaction of 5-methylpyrazine-2-carboxylic acid with a suitable azide-forming reagent in the presence of tert-butanol.
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 5-methylpyrazine-2-carboxylic acid (1.0 equivalent).
-
Add tert-butanol (approximately 3.5 volumes) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents).
-
Heat the mixture to approximately 82°C under a nitrogen atmosphere.
-
Slowly add diphenylphosphoryl azide (1.0 equivalent) over a period of 5-14 hours, maintaining the reaction temperature.
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product.
¹H NMR Spectrum Acquisition:
The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum at room temperature.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the chemical shifts to the internal standard.
This comprehensive guide provides the necessary spectral data and procedural information for researchers working with this compound, facilitating its identification, characterization, and use in further synthetic applications.
An In-depth Technical Guide to the 13C NMR of N-Boc-2-amino-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-2-amino-5-methylpyrazine. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a predicted ¹³C NMR data set based on the established chemical shifts of its structural components: the 2-amino-5-methylpyrazine core and the N-tert-butyloxycarbonyl (N-Boc) protecting group. This document outlines the expected chemical shifts, provides a detailed experimental protocol for data acquisition, and includes a structural diagram for clear correlation of the data.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for N-Boc-2-amino-5-methylpyrazine are summarized in Table 1. These predictions are derived from typical values for the N-Boc group and known shifts for substituted pyrazine rings.[1][2][3] The numbering of the carbon atoms corresponds to the structure shown in Figure 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155 | Attached to the nitrogen of the Boc group, expected to be significantly deshielded. |
| C3 | ~138 | Aromatic CH. |
| C5 | ~148 | Attached to the methyl group. |
| C6 | ~135 | Aromatic CH. |
| C7 (CH₃) | ~21 | Methyl group on the pyrazine ring. |
| C=O (Boc) | ~153 | Carbonyl carbon of the carbamate.[1] |
| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group.[1] |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group.[1] |
Table 1: Predicted ¹³C NMR Chemical Shifts for N-Boc-2-amino-5-methylpyrazine.
Molecular Structure and Carbon Numbering
The structure of N-Boc-2-amino-5-methylpyrazine with the IUPAC numbering for the carbon atoms is presented below. This diagram is essential for assigning the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
References
Navigating the Solubility of tert-Butyl (5-methylpyrazin-2-yl)carbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes the available qualitative information and presents a single, context-limited quantitative data point. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining solubility in various organic solvents and provides a clear visual workflow to guide researchers in their laboratory practices. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling a more informed approach to its handling, formulation, and application in drug development.
Quantitative and Qualitative Solubility Data
A thorough review of scientific literature and chemical databases reveals limited quantitative solubility data for this compound. However, a single data point has been identified, alongside qualitative indicators of solubility from related synthetic procedures.
Quantitative Solubility
One commercial source reports a solubility value, though the specific organic solvent used for this determination is not specified. This information should be used with caution and primarily as a preliminary indicator.
| Solubility | Molar Concentration | Solvent |
| 0.211 mg/mL | 0.00101 mol/L | Not Specified |
Qualitative Solubility Profile
The use of certain organic solvents in the synthesis and purification of this compound and structurally similar compounds provides qualitative evidence of its solubility. This information is valuable for solvent selection in experimental work.
| Solvent | Solubility Indication | Rationale/Source |
| Dichloromethane (DCM) | Likely Soluble | Used as a solvent in the synthesis of similar carbamate compounds. |
| Tetrahydrofuran (THF) | Likely Soluble | Employed as a solvent in synthetic routes for related molecules. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Boc-protected piperazines and pyrazines are often soluble in DMSO. |
| Methanol | Likely Soluble | Frequently used as a solvent for related Boc-protected compounds. |
Experimental Protocol for Solubility Determination
The following is a standardized, gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.
Objective: To accurately determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Dichloromethane, THF, DMSO, Methanol)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The shaking ensures continuous mixing.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered supernatant into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish with the filtered solution into a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtered supernatant. The result is typically expressed in mg/mL or g/L.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Safeguarding the Integrity of a Key Pharmaceutical Intermediate: A Technical Guide to the Stability and Storage of tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Immediate Release
This technical guide provides a comprehensive overview of the best practices for the stability and storage of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a crucial intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of this compound in their studies.
While specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes established knowledge of carbamate chemistry and general recommendations for similar heterocyclic compounds to provide a robust framework for its handling and storage.
Summary of Recommended Storage and Handling Conditions
To maintain the quality and prevent degradation of this compound, the following conditions and practices are recommended. These are summarized from safety data sheets and product information for the compound and structurally related molecules.
| Parameter | Recommendation | Rationale | Source Analogs |
| Temperature | Store in a cool place; some sources specify below 25°C. Refrigeration is also a common recommendation for long-term storage of similar compounds. | To minimize the rate of potential thermal degradation. | tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate, tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate |
| Humidity | Store in a dry environment. Keep container tightly closed. Some related compounds are noted to be moisture-sensitive. | The carbamate linkage can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can be facilitated by moisture. | tert-Butyl carbazate |
| Light | Protect from light. | To prevent potential photolytic degradation. | tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate |
| Atmosphere | Store in a well-ventilated place. | To prevent the accumulation of any potential vapors and to ensure a stable atmospheric environment. | General Safety Data Sheets |
| Container | Use a tightly-closed or sealed container. | To protect from moisture and atmospheric contaminants. | General Safety Data Sheets |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use personal protective equipment (gloves, eye protection). | To ensure personnel safety and prevent contamination of the compound. | General Safety Data Sheets |
Factors Influencing Stability
The stability of this compound is primarily influenced by environmental factors that can promote chemical degradation. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain conditions.
Navigating the Safety Profile of tert-Butyl (5-methylpyrazin-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
tert-Butyl (5-methylpyrazin-2-yl)carbamate is a chemical intermediate of interest in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules. As with any novel or sparsely documented chemical, a thorough understanding of its potential safety and hazard profile is critical for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a summary of the likely hazards, handling procedures, and emergency responses associated with this compound, based on data extrapolated from structurally related chemicals.
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not available, an analysis of related compounds suggests the potential for the following hazards.
GHS Classification (Inferred)
The following table summarizes a potential GHS classification based on data from analogous compounds.
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |
Hazard and Precautionary Statements (Inferred)
Based on the inferred GHS classification, the following H- and P-phrases are likely to be relevant.
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile (Inferred)
Quantitative toxicological data such as LD50 or LC50 values are not available for this compound. Based on related compounds, it is prudent to assume moderate oral toxicity. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Acute Effects:
-
Oral: Harmful if swallowed, may cause gastrointestinal irritation.[1]
-
Inhalation: May cause respiratory tract irritation.
-
Skin: May cause skin irritation.
-
Eyes: May cause serious eye irritation.
Chronic Effects: The chronic toxicological properties have not been fully investigated.[1] Long-term exposure may lead to unforeseen health effects.
Experimental Protocols for Safe Handling
Given the lack of specific data, a conservative approach to handling is essential. The following protocols are recommended.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.
Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or the environment.
Logical Workflow for Hazard Assessment and Response
The following diagram illustrates a logical workflow for assessing and responding to the potential hazards of this compound, based on the inferred GHS classifications.
Caption: Hazard Assessment and Response Workflow.
References
The Biological Frontier: A Technical Guide to Pyrazine Carbamate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a nitrogen-containing six-membered aromatic ring, is a cornerstone in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2][3] When combined with a carbamate moiety, this structural motif gives rise to a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of pyrazine carbamate and closely related pyrazine carboxamide derivatives, with a focus on their role as kinase inhibitors. It includes quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms to support ongoing research and development efforts.
Anticancer Activity: Targeting Kinase Signaling Pathways
Pyrazine derivatives have emerged as potent anticancer agents, largely due to their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival.[2][4] A significant body of research has focused on pyrazine carboxamides, structural analogs of carbamates, as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[5][6][7]
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Aberrant FGFR signaling is a key oncogenic driver in numerous malignancies.[5] Several 3-amino-pyrazine-2-carboxamide derivatives have been synthesized and identified as potent pan-FGFR inhibitors.[5][6] These compounds effectively block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations.[5]
Quantitative Bioactivity Data: FGFR Inhibition
The following table summarizes the in vitro inhibitory activity of selected 3-amino-pyrazine-2-carboxamide derivatives against FGFR isoforms.
| Compound ID | Target | IC₅₀ (nM) | % Inhibition @ 1µM | Reference |
| 18g | FGFR1 | - | 81.03% | [5] |
| FGFR2 | 380 | 91.56% | [5] | |
| FGFR3 | - | 88.37% | [5] | |
| FGFR4 | - | 94.21% | [5] | |
| 18h | FGFR2 | - | 95.24% | [5] |
| 18i | FGFR2 | 150 | - | [5] |
FGFR Signaling Pathway and Point of Inhibition
The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and angiogenesis. Pyrazine carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation, thereby blocking the entire downstream cascade.[5][8]
Caption: Inhibition of the FGFR signaling cascade by pyrazine carboxamide derivatives.
Antiproliferative Activity in Cancer Cell Lines
The inhibitory effect of these compounds on FGFR signaling translates to potent antiproliferative activity against cancer cell lines with known FGFR alterations.
Quantitative Bioactivity Data: Cell-Based Antiproliferative Activity
| Compound ID | Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (µM) | Reference |
| 18i | NCI-H520 | Lung Carcinoma | - | 26.69 | [5] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | 1.88 | [5] | |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 3.02 | [5] | |
| SW-780 | Bladder Carcinoma | FGFR3 Mutation | 2.34 | [5] | |
| MDA-MB-453 | Breast Carcinoma | FGFR4 Amplification | 12.58 | [5] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vitro assays used to characterize pyrazine carbamate and carboxamide derivatives.
Synthesis of Pyrazine Carboxamide Derivatives
A general synthetic route to produce 3-amino-pyrazine-2-carboxamide derivatives involves a multi-step process, often culminating in a Suzuki coupling to introduce diverse aryl or heteroaryl moieties.
Caption: Workflow for the synthesis of pyrazine carboxamide derivatives.
Example Protocol: Amide Condensation [5]
-
To a solution of the pyrazine carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aniline (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the amide intermediate.
In Vitro FGFR Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against FGFR kinases. The ADP-Glo™ Kinase Assay is a common method.
Protocol Overview: [9][10][11][12]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 2 mM MnCl₂; 50 µM DTT).
-
Serially dilute the test compound in DMSO.
-
Prepare a solution of the specific recombinant FGFR enzyme (e.g., FGFR2) in kinase buffer.
-
Prepare a substrate/ATP mixture (e.g., Poly(E,Y)4:1 substrate and ATP) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of the enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Protocol Overview:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (typically in triplicate). Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
-
Conclusion and Future Directions
Pyrazine carbamate and carboxamide derivatives represent a promising class of compounds with significant biological activity, particularly as anticancer agents. Their efficacy as potent inhibitors of key kinase signaling pathways, such as the FGFR cascade, has been well-documented. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore this chemical space further.
Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. Structure-activity relationship (SAR) studies will continue to be crucial in designing next-generation compounds with improved potency and pharmacokinetic properties.[13] The exploration of novel pyrazine-based scaffolds and the investigation of their efficacy against a broader range of kinase targets will undoubtedly open new avenues in the ongoing fight against cancer and other diseases.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a pivotal structural motif in the landscape of medicinal chemistry.[1] Its derivatives have garnered immense attention from the scientific community due to their extensive spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral properties, positioning the pyrazine scaffold as a "privileged structure" in drug discovery.[1][2] This technical guide provides a comprehensive overview of the role of pyrazine scaffolds, detailing their synthesis, multifaceted biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.
The unique physicochemical properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its electron-deficient nature, contribute to its favorable interactions with various biological targets.[3][4] This has led to the successful development of several FDA-approved drugs containing the pyrazine core, underscoring its therapeutic significance.[4][5] This guide will delve into the quantitative data supporting the efficacy of pyrazine derivatives, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their function.
Biological Activities of Pyrazine Derivatives
Pyrazine-containing compounds exhibit a remarkable diversity of pharmacological effects, making them a fertile ground for the discovery of novel therapeutic agents.[6][7]
Anticancer Activity
Pyrazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][8] Their mechanisms of action are often multifaceted, frequently involving the inhibition of critical signaling pathways that are dysregulated in cancer.[1][9]
A primary mode of action for many pyrazine-based anticancer agents is the inhibition of protein kinases.[9][10] These enzymes are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[10] Pyrazine derivatives have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Janus kinases (JAKs), thereby impeding tumor angiogenesis, metastasis, and proliferation.[9]
The anticancer efficacy of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 | 9.1 | [1] |
| Chalcone-Pyrazine Hybrid | Compound 46 | BPH-1 | 10.4 | [1] |
| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 | 10.74 | [1] |
| Cinnamic acid-Pyrazine Hybrid | Derivative 34 | A549 | 7.833 | [1] |
| Cinnamic acid-Pyrazine Hybrid | Derivative 34 | BEL-7402 | 9.400 | [1] |
| Piperlongumine Analog | Analog with pyrazine ring | HCT116 | 3.19–8.90 | [1] |
| Polyphenols-Pyrazine Hybrid | Resveratrol analog with pyrazine | MCF-7 | 70.9 | [1] |
| Pyrazolo[3,4-b]pyrazine | Compound 25j | MCF-7 | 2.91 | [11] |
| Pyrazolo[3,4-b]pyrazine | Compound 25h | MCF-7 | 3.66 | [11] |
| Pyrazoline Derivative | Compound b17 | HepG-2 | 3.57 | [7] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[12] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value of the compound.
Antimicrobial Activity
Pyrazine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][14]
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine Carboxamide | Compound 5d | XDR S. Typhi | 6.25 | [14] |
| Pyrazine Carboxamide | Compound 5c | XDR S. Typhi | 12.5 | [14] |
| Pyrazine Carboxamide | Compound 5b | XDR S. Typhi | 25 | [14] |
| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [6] |
| Triazolo[4,3-a]pyrazine | Compound 1f | S. aureus | 32 | [6] |
| Pyrazine-2-carboxylic acid derivative | Compound P4 | C. albicans | 3.125 | [5] |
| Pyrazine-2-carboxylic acid derivative | Compound P10 | C. albicans | 3.125 | [5] |
| Pyrazine-2-carboxylic acid derivative | Compound P2 | S. aureus | 6.25 | [5] |
| Pyrazine-2-carboxylic acid derivative | Compound P4 | S. aureus | 6.25 | [5] |
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid nutrient broth.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).[15]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Anti-inflammatory Activity
Several pyrazine derivatives have demonstrated potent anti-inflammatory properties.[1][16] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For instance, some pyrazine-containing hybrids have been shown to inhibit cyclooxygenase-2 (COX-2) and modulate the NF-κB pathway.[16]
| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline | Compound 13i | NF-κB inhibition | < 50 | [12] |
| Pyrazolo[1,5-a]quinazoline | Compound 16 | NF-κB inhibition | < 50 | [12] |
| Pyrazolo[3,4-b]pyrazine | Compound 15 | Carrageenan-induced paw edema | - (44.44% inhibition) | [11] |
| Paeonol derivative | Compound 37 | NO production inhibition | - (56.32% inhibition at 20 µM) | [1] |
Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production, which is measured using the Griess reagent.[17]
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Construct a standard curve using sodium nitrite to quantify the NO concentration. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.
Key Signaling Pathways Targeted by Pyrazine Derivatives
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazine derivatives act as inhibitors of VEGFR-2 kinase activity.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many human cancers.[8][18]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in immunity and cell proliferation.[19] Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases.
NRF2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Some pyrazine derivatives, such as ligustrazine (tetramethylpyrazine), have been shown to activate this pathway, which has implications for treating diseases associated with oxidative stress, including neurodegenerative and cardiovascular disorders.[13]
Synthesis of Pyrazine Scaffolds
The synthesis of pyrazine derivatives can be achieved through various methodologies, with the Gutknecht synthesis being a classical and versatile approach.
Experimental Protocol: Gutknecht Pyrazine Synthesis
Principle: This method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to pyrazines. The α-amino ketones are often generated in situ from α-oximino ketones.[9]
Procedure:
-
Synthesis of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add an alkyl nitrite (e.g., amyl nitrite) and a catalyst (e.g., HCl) to form the α-oximino ketone.
-
Reduction to α-Amino Ketone: The α-oximino ketone is reduced to the corresponding α-amino ketone. This can be achieved through catalytic hydrogenation (e.g., using H2 and Pd/C) or with a reducing agent like zinc in acetic acid.
-
Dimerization and Oxidation: The α-amino ketone, once formed, undergoes spontaneous dimerization to a dihydropyrazine. This intermediate is then oxidized to the aromatic pyrazine. Oxidation can be accomplished by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate.[9]
-
Isolation and Purification: The final pyrazine product is isolated by extraction and purified by recrystallization or column chromatography.
Conclusion
The pyrazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of biologically active molecules, including approved drugs, highlights its significance in the development of new therapeutic agents.[12][14] The diverse pharmacological activities of pyrazine derivatives, from anticancer and antimicrobial to anti-inflammatory effects, are a testament to their ability to interact with a multitude of biological targets. This guide has provided an in-depth overview of the core aspects of pyrazine chemistry and biology, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research into the synthesis and biological evaluation of novel pyrazine-based compounds will lead to the discovery of new and improved treatments for a variety of human diseases.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 Activation Is Required for Ligustrazine to Inhibit Hepatic Steatosis in Alcohol-Preferring Mice and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 15. ieasrj.com [ieasrj.com]
- 16. protocols.io [protocols.io]
- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases [mdpi.com]
Introduction to Boc protecting group in heterocyclic synthesis
An In-depth Technical Guide to the Boc Protecting Group in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products.[1][2] Its widespread use stems from its reliability in protecting amine functionalities, its stability across a range of reaction conditions, and its straightforward removal under specific acidic conditions.[3][4] This guide provides a comprehensive overview of the Boc protecting group, with a focus on its application in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[5][6]
The Role and Mechanism of the Boc Protecting Group
The primary function of the Boc group is to temporarily render primary and secondary amines unreactive by reducing their nucleophilicity and basicity.[7][8] This is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified.[7]
Mechanism of Boc Protection (Introduction)
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[7][9] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][10] This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine (a carbamate), tert-butanol, and carbon dioxide.[3][10] While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP) are often added to increase the amine's nucleophilicity and accelerate the reaction.[4][7]
Caption: Mechanism of Boc protection of an amine.
Mechanism of Boc Deprotection (Removal)
The Boc group is characteristically labile to acidic conditions.[11] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][12] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[8] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[8][13] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][9] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by added scavengers like anisole or thioanisole to prevent unwanted alkylation of nucleophilic sites on the substrate.[14][15]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols
The following sections provide generalized protocols for the protection and deprotection of amines. Conditions should be optimized for specific substrates.
Boc Protection Protocols
The choice of conditions for Boc protection can be adapted for a wide variety of heterocyclic amines.[4][7]
Protocol 1: General N-Boc Protection of a Heterocyclic Amine [4][11]
-
Reagents : Heterocyclic amine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq), Base (e.g., Triethylamine (TEA), 1.2-2.0 eq).
-
Solvent : Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Procedure :
-
Dissolve the amine (1.0 eq) in the chosen solvent.
-
Add the base (e.g., TEA, 1.5 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.5 eq) to the reaction mixture at room temperature.[4][11]
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: DMAP-Catalyzed Boc Protection of a Less Reactive Heterocycle (e.g., Indole) [4]
-
Reagents : Indole substrate (1.0 eq), Boc₂O (1.1 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Solvent : Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂).
-
Procedure :
-
Dissolve the indole (1.0 eq) in MeCN or CH₂Cl₂.
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.1 eq) to the solution.
-
Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, work up the reaction by washing with a saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to provide the N-Boc protected indole.
-
Table 1: Summary of Boc Protection Conditions for Heterocyclic Amines
| Heterocycle Type | Reagents | Base | Solvent | Temp. | Time | Yield | Ref. |
| Aminopyridine | Boc₂O (1.5 eq) | TEA (1.5 eq) | CH₂Cl₂ | RT | 2-12 h | >90% | [4] |
| Indole | Boc₂O (1.1 eq) | DMAP (0.1 eq) | MeCN | RT | 1-4 h | High | [4] |
| Imidazole | Boc₂O (1.1 eq) | TEA (1.0 eq) | MeOH | RT | Overnight | High | [4] |
| 2-Bromophenylhydrazine | Boc₂O (1.0 eq) | NEt₃ (1.2 eq) | THF | RT | Overnight | N/A | [3] |
| General Amines | Boc₂O (1.1 eq) | TEA (1.2 eq) | THF | RT | 1-4 h | High | [11] |
Boc Deprotection Protocols
Deprotection is most commonly achieved using strong acids, but other methods exist for sensitive substrates.
Protocol 3: General N-Boc Deprotection with Trifluoroacetic Acid (TFA) [3][11]
-
Reagents : N-Boc protected amine (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM.
-
Slowly add TFA to the solution, typically to a final concentration of 20-50% (v/v).[11] Caution : The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[11]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be azeotroped with toluene to remove residual TFA.[3]
-
Protocol 4: N-Boc Deprotection with HCl in an Organic Solvent [15]
-
Reagents : N-Boc protected amine (1.0 eq), HCl (e.g., 4M solution in 1,4-dioxane or methanol).
-
Solvent : 1,4-Dioxane, Methanol, or Ethyl Acetate.
-
Procedure :
-
Dissolve the N-Boc protected amine in the chosen solvent.
-
Add the HCl solution and stir at room temperature.
-
Monitor the reaction by TLC. The product often precipitates as the hydrochloride salt.
-
Upon completion, the solvent can be evaporated, or the product can be collected by filtration.
-
Table 2: Summary of Boc Deprotection Conditions
| Reagent(s) | Solvent | Temp. | Time | Notes | Ref. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 0.5-3 h | Common, effective, volatile byproducts. | [3][11] |
| HCl | 1,4-Dioxane, MeOH, EtOAc | RT | 0.5-2 h | Forms HCl salt, easy workup. | [15][16] |
| Montmorillonite K10 Clay | Dichloromethane | RT | 0.5-1.5 h | Mild, selective for aromatic N-Boc. | [9] |
| Oxalyl Chloride / MeOH | Methanol | RT | 1-4 h | Mild conditions, high yields. | [16] |
| Water (reflux) | Water | 90-100 °C | <15 min | Green, catalyst-free method. | [17][18] |
| Thermal (Flow Chemistry) | MeOH, TFE | 120-270 °C | 30-60 min | Acid-free, allows for selective deprotection. | [19][20] |
Stability and Orthogonality
A key advantage of the Boc group is its well-defined stability profile, which enables "orthogonal" synthetic strategies. It is stable to basic, nucleophilic, and reductive conditions, allowing for the selective removal of other protecting groups without affecting the Boc-protected amine.[3][11][14]
Table 3: Stability Profile of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Condition) |
| tert-Butoxycarbonyl | Boc | Base, Nucleophiles, H₂/Pd | Strong Acid (e.g., TFA, HCl) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, H₂/Pd | Base (e.g., Piperidine) |
| Carboxybenzyl | Cbz or Z | Acid, Base | Catalytic Hydrogenation (H₂/Pd) |
| Allyloxycarbonyl | Alloc | Acid, Base | Transition Metal Catalysis (e.g., Pd(0)) |
This orthogonality is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed sequentially.[3] For instance, an Fmoc group can be removed with a base while a Boc group on the same molecule remains intact.
Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.
Application in Heterocyclic Synthesis Workflow
The Boc group is instrumental in synthesizing substituted heterocycles.[5] By protecting the nitrogen, a chemist can perform reactions like metallation followed by electrophilic quench, cross-coupling, or alkylation on other parts of the ring, which would be impossible with a free, acidic N-H proton.
Caption: General workflow for Boc-protected heterocyclic synthesis.
For example, N-Boc-3-chloropropylamine is a versatile building block used to construct pyrrolidines and piperidines through N-alkylation and subsequent intramolecular cyclization strategies.[5] Similarly, the Boc protection of purines like adenine improves their solubility and allows for regioselective coupling reactions, such as the Mitsunobu reaction, at the N9 position.[21]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the management of amine functionalities. Its well-understood introduction and removal mechanisms, coupled with a predictable stability profile, make it an essential tool for researchers in drug development and heterocyclic synthesis. The ability to employ Boc in orthogonal protection schemes allows for the efficient and predictable construction of highly complex and valuable molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Methylpyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 5-methylpyrazin-2-amine with various aryl and heteroaryl boronic acids. Pyrazine derivatives are significant scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The ability to functionalize the pyrazine core through C-C bond formation is crucial for the synthesis of novel drug candidates. The Suzuki-Miyaura coupling is a powerful and versatile method for achieving this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]
This guide offers a comprehensive resource, including a general reaction scheme, detailed experimental procedures, and a summary of reaction parameters based on protocols for structurally similar heterocyclic amines.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with a halide or triflate, catalyzed by a palladium complex in the presence of a base.[4] For the synthesis of 5-aryl-2-methylpyrazin-2-amine derivatives, the general reaction is as follows:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aminopyridines and chloropyrazines.[5][6][7] Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of bromo-5-methylpyrazin-2-amine with various arylboronic acids.
Materials:
-
5-bromo-2-methylpyrazin-2-amine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methylpyrazin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive substrates, such as chloro-derivatives or sterically hindered boronic acids, more active catalyst systems may be required.[8]
Materials:
-
5-chloro-2-methylpyrazin-2-amine
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
SPhos (4-6 mol%) or other Buchwald ligands
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 5-chloro-2-methylpyrazin-2-amine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on Suzuki-Miyaura couplings of structurally similar aminopyridines and pyrazines.[6][7] These tables can serve as a guide for reaction optimization.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Amino-halo-heterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-100 | 75-95 | [6][7] |
| Pd(OAc)₂ / Buchwald | SPhos, XPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 100-110 | 80-98 | [8] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | 85-99 | [6] |
Table 2: Effect of Base and Solvent on Reaction Efficiency
| Base | Solvent System (v/v) | General Observations |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Effective for many standard couplings. |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Often provides better yields, especially for challenging substrates. |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A stronger base that can be effective when others fail. |
| NaOH | THF/H₂O | A strong base, optimal in THF/water systems.[9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
Derivatives of 2-aminopyrazine are of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[5] The introduction of various aryl and heteroaryl groups at the 5-position of the pyrazine ring can modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The Suzuki-Miyaura coupling is a key enabling technology for rapidly generating libraries of these analogs for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of N-Boc-Protected Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl amines.[1] This reaction offers a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-Boc (tert-butoxycarbonyl) protected pyrazines, a key transformation in the synthesis of various drug candidates and functional materials. The N-Boc protecting group is frequently employed to modulate the reactivity of the pyrazine nitrogen and to facilitate subsequent synthetic manipulations.
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. For electron-deficient heteroaromatic substrates like pyrazines, optimization of these parameters is often crucial to achieve high yields and minimize side reactions. This guide provides a summary of reaction conditions, quantitative data from related systems, a detailed experimental protocol, and visual diagrams to aid researchers in the successful application of this important transformation.
Data Presentation: Quantitative Summary of Reaction Conditions
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl and heteroaryl halides with N-Boc-protected amines. While specific data for N-Boc-protected pyrazines is limited in the public domain, the conditions presented for structurally similar N-heterocycles, such as pyridines, provide a strong starting point for reaction optimization.
| Aryl/Heteroaryl Halide | N-Boc-Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | tert-butyl piperazine-1-carboxylate | Pd(OAc)₂ (5) | dppp (5) | NaOt-Bu | Toluene | 80 | 14 | 93 |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | Not Specified | High |
| 4-Chlorotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaO-t-Bu | Toluene | 100 | 18 | 95 |
| 3-Bromo-2-aminopyridine | tert-butyl piperazine-1-carboxylate | Pd(OAc)₂ (4) | RuPhos (6) | LiHMDS | Toluene | rt | 12 | 65[2] |
Note: This data is compiled from various sources and serves as a guideline. Optimal conditions may vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halopyrazine with an N-Boc-Protected Amine
This protocol is adapted from a procedure for the amination of 2-bromopyridine with tert-butyl piperazine-1-carboxylate and can be used as a starting point for the amination of N-Boc-protected pyrazines.[3]
Materials:
-
Halopyrazine (e.g., 2-bromopyrazine or 2-chloropyrazine) (1.0 equiv)
-
N-Boc-protected amine (e.g., tert-butyl piperazine-1-carboxylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., dppp, XantPhos, RuPhos) (1-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the halopyrazine (1.0 equiv), the N-Boc-protected amine (1.2-1.5 equiv), the base (1.5-2.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 1 M.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected aminopyrazine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of N-Boc-protected pyrazines.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
Application Notes and Protocols: Reaction Conditions for Boc Deprotection of tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of tert-Butyl (5-methylpyrazin-2-yl)carbamate to yield the corresponding 5-methylpyrazin-2-amine, a valuable intermediate in pharmaceutical research. The primary methods discussed involve the use of hydrogen chloride (HCl) gas in dichloromethane (DCM), a common and effective method for Boc deprotection. Additionally, general protocols using trifluoroacetic acid (TFA) and hydrochloric acid in dioxane are presented as widely applicable alternatives.
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine. The amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product. A potential side reaction involves the tert-butyl cation alkylating other nucleophilic sites, which can sometimes be mitigated by the use of scavengers.
Comparative Data of Deprotection Protocols
The following table summarizes the reaction conditions and yields for the deprotection of this compound based on established protocols.
| Method | Reagent | Solvent | Temperature | Time | Yield |
| 1 | Hydrogen Chloride (gas) | Dichloromethane | Room Temperature | 3 hours | 92% |
| 2 | Hydrogen Chloride (gas) | Dichloromethane | Room Temperature | 3 hours | 85% |
| 3 (General) | Trifluoroacetic Acid (TFA) | Dichloromethane | 0°C to Room Temperature | 1-4 hours | Substrate Dependent |
| 4 (General) | 4M HCl in Dioxane | Dioxane | Room Temperature | 2-16 hours | Substrate Dependent |
Experimental Protocols
Method 1: Boc Deprotection with Hydrogen Chloride Gas in Dichloromethane (High Yield)
This protocol is adapted from a patented industrial preparation method.
Materials:
-
This compound (23.8 kg)
-
Dichloromethane (250 kg)
-
Hydrogen chloride gas (44 kg)
-
Water (65 kg)
-
30% aqueous sodium hydroxide solution (22 kg)
-
n-Heptane (100 kg)
Procedure:
-
Dissolve this compound (23.8 kg) in dichloromethane (250 kg) in a suitable reaction vessel.
-
At room temperature, introduce hydrogen chloride gas (44 kg) into the solution.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, add water (65 kg) to the mixture.
-
Separate the aqueous layer and discard the organic phase.
-
To the aqueous layer, add 30% aqueous sodium hydroxide solution (22 kg) to adjust the pH to 9.
-
Extract the aqueous layer with dichloromethane (500 kg).
-
Concentrate the dichloromethane solution to dryness.
-
Add n-heptane (100 kg) to the residue and triturate to precipitate the product.
-
Filter the solid to obtain 5-methylpyrazin-2-amine (11.4 kg, 92% yield).
Method 2: Boc Deprotection with Hydrogen Chloride Gas in Dichloromethane
This is an alternative scale protocol from the same patent.
Materials:
-
This compound (11.9 g)
-
Dichloromethane (125 g)
-
Hydrogen chloride gas (20 g)
-
Water (35 g)
-
30% aqueous potassium hydroxide solution (11 g)
-
n-Heptane (60 g)
Procedure:
-
Dissolve this compound (11.9 g) in dichloromethane (125 g).
-
Introduce hydrogen chloride gas (20 g) into the solution at room temperature.
-
Stir the mixture for 3 hours.
-
Add water (35 g) and separate the layers, discarding the organic phase.
-
Adjust the pH of the aqueous layer to 9 with 30% aqueous potassium hydroxide solution (11 g).
-
Extract the aqueous phase with dichloromethane (300 g).
-
Concentrate the organic layer to dryness.
-
Triturate the residue with n-heptane (60 g) and filter to yield 5-methylpyrazin-2-amine (5.3 g, 85% yield).
Method 3: General Protocol for Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a general and widely used laboratory-scale protocol for Boc deprotection that can be adapted for this compound.[1][3]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 100% (v/v) relative to the DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed by chromatography or crystallization.
Method 4: General Protocol for Boc Deprotection with 4M HCl in Dioxane
This protocol is another common alternative for Boc deprotection.[4][5]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane
-
Diethyl ether (or other non-polar solvent for precipitation)
Procedure:
-
Dissolve the Boc-protected amine in 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.
-
Filter the solid and wash with diethyl ether to obtain the product.
-
If the free amine is desired, the hydrochloride salt can be neutralized with a base and extracted.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl (5-methylpyrazin-2-yl)carbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug development. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized through medicinal chemistry efforts to generate high-affinity drug candidates. The pyrazine moiety is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] tert-Butyl (5-methylpyrazin-2-yl)carbamate represents a valuable fragment for FBDD campaigns, incorporating the key 2-aminopyrazine pharmacophore in a protected form, which allows for versatile synthetic elaboration.
This document provides detailed application notes and protocols for the use of this compound and its core scaffold, 2-amino-5-methylpyrazine, in FBDD, with a specific focus on the discovery of protein kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of the parent fragment, 2-amino-5-methylpyrazine, is provided below. These properties are crucial for assessing its suitability for fragment screening libraries.
| Property | Value | Source |
| Molecular Weight | 109.13 g/mol | PubChem CID: 313215 |
| XLogP3 | -0.2 | PubChem CID: 313215 |
| Hydrogen Bond Donors | 1 | PubChem CID: 313215 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 313215 |
| Rotatable Bond Count | 0 | PubChem CID: 313215 |
Application: Kinase Inhibitor Discovery
The 2-aminopyrazine scaffold, the core of this compound, is a well-established hinge-binding motif in a variety of protein kinase inhibitors.[1][2] The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the fragment in the ATP-binding site. The methyl group at the 5-position can provide a vector for synthetic elaboration into solvent-exposed regions, allowing for the optimization of potency and selectivity.
Case Study: Aminopyrazine Fragments as Inhibitors of Nek2 Kinase
A study on the mitotic kinase Nek2 provides a relevant example of how aminopyrazine-based fragments can be utilized in a drug discovery program.[1] While this study started from a high-throughput screening (HTS) hit, the subsequent structure-activity relationship (SAR) exploration of the aminopyrazine core provides valuable insights applicable to an FBDD approach using a fragment like 2-amino-5-methylpyrazine.
The following table summarizes the in vitro inhibitory activity of a series of aminopyrazine analogs against Nek2 kinase. This data illustrates how modifications to the core scaffold can impact potency.
| Compound ID | R1-Group | Nek2 IC50 (µM) |
| 1 | H | >100 |
| 2 | 3,4,5-trimethoxyphenyl | 1.1 |
| 3 | 4-methoxyphenyl | 4.3 |
| 4 | 4-fluorophenyl | 11 |
| 5 | 3-methoxyphenyl | 13 |
| 6 | Phenyl | 23 |
| 7 | 2-methoxyphenyl | 30 |
Data extracted from a study on Nek2 kinase inhibitors and is intended to be representative of the utility of the aminopyrazine scaffold.[1]
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign utilizing aminopyrazine fragments are provided below.
Fragment Screening using Biophysical Methods
Due to the low-affinity nature of fragment binding, sensitive biophysical techniques are required for initial screening and hit validation.
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Target protein (e.g., Nek2 kinase) at a concentration of 2-10 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Fragment library containing this compound or 2-amino-5-methylpyrazine at a stock concentration of 10-100 mM in DMSO.
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of performing a thermal melt experiment.
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye. The final concentration of the dye is typically 5x.
-
Dispense the protein-dye master mix into the wells of the PCR plate.
-
Add the fragment compounds from the library to the wells to a final concentration of 100-500 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, while continuously monitoring fluorescence.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of a fragment compared to the DMSO control indicates binding.
Objective: To confirm the binding of fragment hits and determine their binding affinity (KD) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Target protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Fragment hits dissolved in running buffer with a low percentage of DMSO.
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the fragment hits in running buffer.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetic model) to determine the KD.
Hit-to-Lead Optimization
Once fragment hits are identified and validated, the next step is to improve their potency and drug-like properties through chemical synthesis. The Boc-protecting group on this compound can be readily removed under acidic conditions to allow for further derivatization of the 2-amino group.
The methyl group at the 5-position of the pyrazine ring provides a key vector for chemical modification. Structure-based design, guided by X-ray crystallography or computational modeling, can inform the design of analogs with improved interactions with the target protein.
Visualizations
Signaling Pathway Context: Kinase Inhibition
Caption: Kinase signaling cascade and points of intervention.
Experimental Workflow: Fragment-Based Drug Discovery
Caption: A typical workflow for a fragment-based drug discovery campaign.
Logical Relationship: Hit Optimization Strategies
Caption: Common strategies for optimizing fragment hits into lead compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Pyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine scaffolds are pivotal heterocyclic motifs prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of the pyrazine ring is a critical step in the synthesis of novel therapeutics, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazine core, opening up a vast chemical space for drug discovery and development.[1] This document provides detailed protocols for several key palladium-catalyzed cross-coupling reactions involving pyrazine substrates, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The electron-deficient nature of the pyrazine ring can present unique challenges in cross-coupling reactions. The nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[2] Therefore, the careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[1][2] While halogenated pyrazines are common substrates, with reactivity generally following the trend I > Br > Cl, the use of more challenging but readily available chloropyrazines has been a focus of methods development.[2]
General Experimental Workflow
A general workflow for performing palladium-catalyzed cross-coupling reactions with pyrazine substrates is outlined below. This workflow highlights the key steps from reaction setup to product isolation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a pyrazine halide (or triflate) and an organoboron reagent, such as a boronic acid or its ester.[1][3] This reaction is widely used to introduce aryl, heteroaryl, and vinyl moieties onto the pyrazine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine with Phenylboronic Acid[1]
-
Reagent Preparation: To an oven-dried vial equipped with a stir bar, add 2,5-dichloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 3.0 equiv), and tetrabutylammonium bromide (NBu₄Br, 3.0 equiv).
-
Catalyst Addition: Add palladium(II) chloride (PdCl₂, 3 mol%) to the vial.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (5:1 ratio) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath at 75 °C and stir for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyrazine.
Quantitative Data for Suzuki-Miyaura Coupling
| Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Arylboronic acids | Pd₂(dba)₃ (2) | dppb (4) | K₃PO₄ | Dioxane | 100 | 18 | 75-95 | [3] |
| 2,5-Dichloropyrazine | Phenylboronic acid | PdCl₂ (3) | None | Na₂CO₃ | Toluene/H₂O | 75 | 18 | - | [1] |
| 5-O-triflyl-3-benzyl-2-aminopyrazine | Arylboronic acids | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DME | 80 | 12 | Good | [3] |
| 6-Bromoimidazo[1,2-a]pyrazine | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Dioxane | 90 | 3 | >95 | [4] |
Stille Coupling
The Stille coupling reaction enables the formation of C-C bonds between a pyrazine halide or triflate and an organotin reagent (stannane).[3] This method is valued for the air and moisture stability of organotin reagents and its excellent functional group compatibility.[3]
Experimental Protocol: Stille Coupling of Stannylated Pyrazine with an Aroyl Chloride[3]
-
Reagent Preparation: To a reaction vessel containing the palladium catalyst, add the aroyl chloride.
-
Substrate Addition: Introduce the stannylated pyrazine to the mixture. Note: This order of addition is crucial to suppress homocoupling of the stannane.[3]
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent under an inert atmosphere.
-
Work-up and Purification: Standard aqueous work-up followed by chromatographic purification yields the desired product.
Quantitative Data for Stille Coupling
| Pyrazine Substrate | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributylstannylpyrazine | 4-Methoxybenzoyl chloride | Pd catalyst | - | - | - | 70 | [3] |
| 2,3-Dichloropyrazine | Stannylated terpyridine (2.5 equiv) | - | - | - | - | 73 | [3] |
| Distannylated pyrazines | Diiododiketopyrazines | - | - | - | - | 65-82 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of aminopyrazine derivatives.[1][5] This reaction is particularly important for synthesizing compounds with improved solubility and biological activity.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Chloropyrazines
-
Reaction Setup: In a glovebox, combine the chloropyrazine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv) in a vial.[6]
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.[6]
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Pyrazine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂ | Bulky Phosphines | NaOtBu | Toluene/Dioxane | 80-110 | Varies | [6][7] |
| Heteroaryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | - | Aqueous/Solvent-free | - | Good | [8] |
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and a pyrazine halide or triflate, typically employing a palladium catalyst and a copper(I) co-catalyst.[3][9]
Experimental Protocol: Sonogashira Coupling of Chloropyrazine with Phenylacetylene[3]
-
Reaction Setup: To a reaction flask, add chloropyrazine, a slight excess of phenylacetylene, a palladium catalyst such as [Pd(allyl)Cl]₂/PPh₃, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent.[3][10]
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography to obtain the diarylacetylene product.
Quantitative Data for Sonogashira Coupling
| Pyrazine Substrate | Alkyne | Catalyst System | Base | Yield (%) | Reference |
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃, Cu(I) | Amine | Quantitative | [3] |
| 2,3-Dicyano-5,6-dichloropyrazine | - | - | - | - | [11] |
Heck Reaction
The Heck reaction involves the palladium-catalyzed C-C coupling between a pyrazine halide or triflate and an activated alkene in the presence of a base.[3][12]
Experimental Protocol: Heck Coupling of 2,3-Dichloropyrazine with Ethyl Acrylate[3]
-
Reaction Setup: In a reaction vessel, combine 2,3-dichloropyrazine, ethyl acrylate (2.5 equiv), Pd(OAc)₂, the ligand X-Phos, and a suitable base in a solvent like DMF.
-
Reaction Execution: Heat the reaction mixture to 90 °C.
-
Work-up and Purification: After the reaction is complete, cool the mixture, perform a standard aqueous work-up, and purify the product by column chromatography to yield the 2,3-dialkenylpyrazine.
Quantitative Data for Heck Reaction
| Pyrazine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3-Dichloropyrazine | Ethyl Acrylate (2.5 equiv) | Pd(OAc)₂ | X-Phos | - | DMF | 90 | 83 | [3] |
Catalytic Cycle Visualization
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrazine substrates. The protocols and data presented herein provide a foundation for researchers to develop novel pyrazine-containing molecules. Optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is often necessary to achieve high yields, especially with less reactive substrates like chloropyrazines. The continued development of more active and robust catalyst systems will undoubtedly expand the scope and utility of these powerful transformations in synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Pyrazines from tert-Butyl (5-methylpyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of a variety of substituted pyrazines, starting from the commercially available tert-butyl (5-methylpyrazin-2-yl)carbamate. The described synthetic strategy involves the regioselective functionalization of the methyl group via a lithiation-electrophile trapping sequence, followed by the deprotection of the Boc (tert-butoxycarbonyl) group to yield the desired substituted 2-aminopyrazines. These compounds are valuable building blocks in medicinal chemistry and drug discovery programs.
Introduction
Pyrazine derivatives are a prominent class of nitrogen-containing heterocycles frequently found in the core structures of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design. This document outlines a versatile and efficient two-step synthetic route to access a range of 5-substituted methyl-2-aminopyrazines. The methodology leverages the increased acidity of the methyl protons on the pyrazine ring, allowing for selective deprotonation and subsequent reaction with a diverse set of electrophiles.
Overall Synthetic Strategy
The synthesis commences with the deprotonation of the methyl group of this compound using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This nucleophilic species is then quenched with various electrophiles to introduce new functional groups at the methyl position. The final step involves the removal of the Boc protecting group under acidic conditions to afford the target substituted 2-aminopyrazine derivatives.
Experimental Protocols
Protocol 1: Lithiation and Electrophilic Quenching of this compound
This protocol describes the general procedure for the formation of the lithiated intermediate and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Diisopropylamine
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the carbamate solution via cannula. Stir the reaction mixture at -78 °C for 1 hour. The formation of a deep-colored solution indicates the generation of the lithiated species.
-
Electrophilic Quench: To the solution of the lithiated intermediate at -78 °C, add a solution of the chosen electrophile (1.2-1.5 equivalents) in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Electrophile | Product | Expected Yield Range |
| Benzaldehyde | tert-Butyl (5-(2-hydroxy-2-phenylethyl)pyrazin-2-yl)carbamate | 60-75% |
| Acetone | tert-Butyl (5-(2-hydroxypropan-2-yl)pyrazin-2-yl)carbamate | 65-80% |
| Methyl iodide | tert-Butyl (5-ethylpyrazin-2-yl)carbamate | 50-65% |
| Benzyl bromide | tert-Butyl (5-phenethylpyrazin-2-yl)carbamate | 55-70% |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific electrophile and reaction conditions.
Protocol 2: Boc Deprotection of Functionalized Pyrazines
This protocol provides two common methods for the removal of the Boc protecting group. The choice of method may depend on the stability of the functional group introduced in the previous step.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected functionalized pyrazine
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected pyrazine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine. Further purification can be achieved by recrystallization or column chromatography.[1][2]
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
Boc-protected functionalized pyrazine
-
1,4-Dioxane
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected pyrazine (1.0 equivalent) in 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 2-6 hours.
-
The product hydrochloride salt may precipitate from the solution. If so, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.[3][4]
| Starting Material | Deprotection Method | Product | Expected Yield Range |
| tert-Butyl (5-(2-hydroxy-2-phenylethyl)pyrazin-2-yl)carbamate | TFA/DCM | 2-Amino-5-(2-hydroxy-2-phenylethyl)pyrazine | 85-95% |
| tert-Butyl (5-(2-hydroxypropan-2-yl)pyrazin-2-yl)carbamate | HCl/Dioxane | 2-Amino-5-(2-hydroxypropan-2-yl)pyrazine hydrochloride | 90-98% |
| tert-Butyl (5-ethylpyrazin-2-yl)carbamate | TFA/DCM | 2-Amino-5-ethylpyrazine | 88-96% |
Note: Yields are estimates based on general Boc deprotection protocols and may vary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key transformations and the logical flow of the synthetic protocols.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Strong acids like trifluoroacetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reactions at low temperatures require the use of appropriate cooling baths (e.g., dry ice/acetone). Ensure adequate ventilation.
By following these protocols, researchers can efficiently synthesize a library of novel substituted pyrazine derivatives for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Hydroxyethyl)piperazine-103-76-4-Used to synthesis triethylene diamine, surfactant, medicine, pesticide, antipsychotic medicine fluphenazine, desulfurization, decarbonization and buffer, etc. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]
Deprotection of tert-Butyl (5-methylpyrazin-2-yl)carbamate to yield 5-methylpyrazin-2-amine
Abstract
This document provides a detailed protocol for the deprotection of tert-butyl (5-methylpyrazin-2-yl)carbamate to yield the pharmacologically relevant intermediate, 5-methylpyrazin-2-amine. The primary method detailed herein utilizes hydrogen chloride (HCl) gas in dichloromethane (DCM), a robust and scalable method for the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrazine scaffold. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
5-Methylpyrazin-2-amine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The Boc protecting group is frequently employed to mask the amine functionality during synthetic sequences due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4][5] The efficient and clean deprotection of the Boc group is a critical step in the overall synthetic route. This protocol outlines a reliable method for this transformation, ensuring high yield and purity of the desired product.
Reaction and Mechanism
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the carbamate.[6] The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][6] In the described protocol, HCl gas in dichloromethane is used. The mechanism involves the protonation of the carbamate carbonyl oxygen by the acid, followed by the loss of the stable tert-butyl cation, which can then be scavenged. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the deprotection of this compound based on established protocols.[7]
| Parameter | Value | Reference |
| Starting Material | N-tertbutyloxycarbonyl-2-amino-5-methylpyrazine | [7] |
| Reagent | Hydrogen Chloride Gas | [7] |
| Solvent | Dichloromethane | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | 3 hours | [7] |
| Yield | 92% | [7] |
Experimental Protocol
This protocol is adapted from a documented industrial preparation method.[7]
4.1. Materials and Reagents:
-
N-tertbutyloxycarbonyl-2-amino-5-methylpyrazine (1 equivalent)
-
Dichloromethane (DCM)
-
Hydrogen Chloride (HCl) gas
-
30% Aqueous Sodium Hydroxide (NaOH) solution
-
n-Heptane
-
Water (deionized)
4.2. Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet, a mechanical stirrer, and a gas outlet (connected to a scrubber)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
4.3. Procedure:
-
Reaction Setup: In a suitable three-necked round-bottom flask, dissolve N-tertbutyloxycarbonyl-2-amino-5-methylpyrazine (23.8 kg) in dichloromethane (250 kg).
-
HCl Gas Introduction: At room temperature, bubble hydrogen chloride gas (44 kg) through the solution while stirring.
-
Reaction Monitoring: Continue stirring the reaction mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After 3 hours, add water (65 kg) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers. Discard the organic phase.
-
To the aqueous phase, add 30% aqueous sodium hydroxide solution (22 kg) to adjust the pH to 9.
-
Extract the aqueous layer with dichloromethane (500 kg).
-
-
Isolation and Purification:
-
Concentrate the dichloromethane solution under reduced pressure until dry.
-
Add n-heptane (100 kg) to the residue and stir to induce precipitation (trituration).
-
Filter the resulting solid to collect the product.
-
-
Drying: Dry the isolated solid to obtain 5-methylpyrazin-2-amine (11.4 kg).
Visualizations
Diagram 1: Chemical Reaction Workflow
Caption: Workflow for the deprotection of this compound.
Safety Considerations
-
Hydrogen chloride gas is corrosive and toxic. This procedure should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The reaction with HCl gas is exothermic. While the protocol specifies room temperature, care should be taken to monitor the reaction temperature, especially during the initial introduction of the gas.
-
The use of a scrubber is necessary to neutralize any excess HCl gas.
Conclusion
The protocol described provides an efficient and high-yielding method for the deprotection of this compound. The use of readily available reagents and straightforward work-up procedures makes this method suitable for both laboratory-scale synthesis and industrial production. Careful adherence to the protocol and safety precautions will ensure the successful synthesis of 5-methylpyrazin-2-amine.
References
- 1. Page loading... [guidechem.com]
- 2. 5521-58-4(5-Methylpyrazin-2-amine) | Kuujia.com [kuujia.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [bzchemicals.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
Application of tert-Butyl (5-methylpyrazin-2-yl)carbamate in Multi-step Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-methylpyrazin-2-yl)carbamate is a valuable building block in multi-step organic synthesis, particularly in the field of medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrazine amine allows for regioselective reactions and the controlled introduction of the 5-methylpyrazin-2-yl moiety into complex molecules. This pyrazine derivative is a key structural motif in a variety of biologically active compounds, most notably in the development of kinase inhibitors for the treatment of diseases such as cancer and type 2 diabetes. The Boc group offers the advantage of being stable under a range of reaction conditions while being readily removable under acidic conditions, making it an ideal protecting group for multi-step synthetic strategies.
Key Applications
The primary application of this compound is as a protected amine precursor for the synthesis of N-substituted pyrazine derivatives. This is particularly relevant in the synthesis of glucokinase activators, a class of drugs being investigated for the treatment of type 2 diabetes mellitus. The 5-methylpyrazin-2-yl-amino scaffold is a core component of these activators, and this compound serves as a key intermediate in their synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-125 °C |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Boc protection of 2-amino-5-methylpyrazine.
Reaction Scheme:
Materials:
-
2-Amino-5-methylpyrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
| 2-Amino-5-methylpyrazine | 1.0 | - |
| Di-tert-butyl dicarbonate | 1.2 | - |
| Triethylamine | 1.5 | - |
| Product | - | 85-95 |
Protocol 2: Application in the Synthesis of a Glucokinase Activator
This protocol details the use of this compound in the synthesis of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, a clinical candidate for type 2 diabetes.
Part A: Boc Deprotection
Reaction Scheme:
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 2-amino-5-methylpyrazine.
-
Filter the solid and dry under vacuum. The product is typically used in the next step without further purification.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
| This compound | 1.0 | >95 (crude) |
| 4 M HCl in 1,4-dioxane | Excess | - |
Part B: Amide Coupling
Reaction Scheme:
(Where R-COOH is 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylic acid)
Materials:
-
2-Amino-5-methylpyrazine hydrochloride (from Part A)
-
4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 2-amino-5-methylpyrazine hydrochloride (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final product.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
| Carboxylic Acid Intermediate | 1.0 | - |
| 2-Amino-5-methylpyrazine HCl | 1.2 | - |
| EDC | 1.5 | - |
| HOBt | 1.5 | - |
| DIPEA | 3.0 | - |
| Final Product | - | 60-75 |
Visualizations
Caption: Synthetic workflow illustrating the preparation of this compound and its subsequent application in the synthesis of a glucokinase activator.
Caption: Simplified signaling pathway of insulin secretion in pancreatic β-cells and the role of glucokinase activators.
Application Notes and Protocols for the Experimental Amidation of the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various methods of introducing an amide functional group onto a pyrazine ring, a critical structural motif in numerous pharmaceuticals, including the first-line tuberculosis drug, pyrazinamide. The protocols outlined below cover classical, enzymatic, and modern photocatalytic approaches, offering a range of options to suit different synthetic strategies and substrate requirements.
Introduction
The pyrazine carboxamide moiety is a key pharmacophore, and its synthesis is a frequent objective in medicinal chemistry. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for its functionalization. These application notes detail four distinct and effective methods for pyrazine amidation:
-
Classical Amidation via Acyl Chloride: A robust, two-step method involving the activation of a pyrazinecarboxylic acid to its corresponding acyl chloride, followed by reaction with an amine.
-
Direct Amidation using Coupling Reagents: A versatile single-step method for forming the amide bond directly from a pyrazinecarboxylic acid and an amine using activating agents.
-
Enzymatic Amidation in Continuous Flow: A green and efficient biocatalytic approach for the amidation of pyrazine esters, particularly suitable for sustainable drug development.
-
Amidation via Nitrile Hydrolysis: A method to generate a primary pyrazine carboxamide from a pyrazine carbonitrile precursor under controlled conditions.
-
Photocatalytic C-H Amidation (Minisci-Type Reaction): A modern approach for the direct functionalization of a C-H bond on the pyrazine ring, demonstrated here with a closely related diazine system.
Method 1: Classical Amidation via Acyl Chloride
This widely used method proceeds in two distinct stages: the activation of the carboxylic acid and the subsequent amidation. The initial conversion to the highly reactive acyl chloride allows for efficient reaction with a wide range of amines.
Experimental Protocol
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq) and dry toluene (a sufficient volume to create a stirrable suspension).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add thionyl chloride (SOCl₂) (1.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation with Amine
-
Dissolve the amine (1.0-1.2 eq) in a suitable dry, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Add a base, such as triethylamine (TEA) or pyridine (1.5 eq), to the amine solution to act as an acid scavenger.
-
Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazine carboxamide derivative.
Data Presentation
| Starting Material | Amine | Base | Solvent | Yield (%) |
| Pyrazine-2-carboxylic acid | Various substituted anilines | - | Toluene (for acid chloride formation) | 79.6 - 91.2[1] |
| 6-Chloropyrazine-2-carboxylic acid | Ring substituted anilines | - | Toluene (for acid chloride formation) | Varies |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3,5-bis(trifluoromethyl)aniline | - | Toluene (for acid chloride formation) | High |
Note: Yields are highly dependent on the specific amine used.
Experimental Workflow
Caption: Workflow for amidation via the acyl chloride method.
Method 2: Direct Amidation using Coupling Reagents
This method avoids the isolation of the reactive acyl chloride by using a coupling reagent to activate the carboxylic acid in situ for reaction with an amine. This approach is often milder and can be advantageous for sensitive substrates.
Experimental Protocol (using MsCl/NMI)
This protocol is particularly effective for coupling electron-deficient pyrazine amines with a range of carboxylic acids.
-
In a round-bottom flask, dissolve the pyrazinecarboxylic acid (1.0 eq) and N-methylimidazole (NMI) (3.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) (1.5 eq) dropwise to the stirred solution.
-
After stirring for 10-15 minutes at 0 °C, add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazine carboxamide.
Data Presentation
| Pyrazine Acid | Amine | Coupling System | Solvent | Yield (%) |
| Various aryl/heteroaryl acids | 2-Aminopyrazine derivatives | MsCl / NMI | DCM | 60 - 82[2] |
| Pyrazine-2-carboxylic acid | Various piperazines | T3P | DCM | High |
| Isoniazid | Adamantanecarboxylic acid | EDC.HCl / HOBt | - | Improved with heat[3] |
Logical Relationship Diagram
Caption: Activation and coupling in MsCl/NMI mediated amidation.
Method 3: Enzymatic Amidation in Continuous Flow
This green chemistry approach utilizes an immobilized lipase to catalyze the amidation of a pyrazine ester with an amine. The use of a continuous-flow system allows for high efficiency, easy scalability, and simplified product purification.
Experimental Protocol
-
System Setup: A continuous-flow reactor system is packed with the immobilized enzyme, Lipozyme® TL IM (870 mg). The system consists of two syringe pumps for delivering the reactant feeds.
-
Feed 1 Preparation: Dissolve the pyrazine-2-carboxylate ester (5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2 Preparation: Dissolve the amine (e.g., benzylamine, 15 mmol) in 10 mL of tert-amyl alcohol.
-
Reaction Execution:
-
Set the reactor temperature to 45 °C.
-
Pump Feed 1 and Feed 2 into the reactor at a flow rate of 31.2 μL/min each. This corresponds to a residence time of approximately 20 minutes.
-
-
Workup: The output from the reactor is collected. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the pure pyrazine carboxamide derivative.
Data Presentation
| Pyrazine Ester | Amine | Temperature (°C) | Residence Time (min) | Yield (%) |
| Methyl pyrazine-2-carboxylate | Benzylamine | 45 | 20 | 91.6[4] |
| Methyl pyrazine-2-carboxylate | n-Butylamine | 45 | 20 | 85.2 |
| Methyl pyrazine-2-carboxylate | Morpholine | 45 | 20 | 78.5 |
| Ethyl pyrazine-2-carboxylate | Benzylamine | 45 | 20 | 89.3 |
Experimental Workflow
Caption: Continuous-flow enzymatic amidation workflow.
Method 4: Amidation via Nitrile Hydrolysis
This method is specific for the synthesis of primary carboxamides (R-CONH₂) from the corresponding nitriles (R-CN). Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.
Experimental Protocol
-
Prepare a mixture of 30% hydrogen peroxide (29 mL) and water (195 mL) in a beaker.
-
Alkalinize the solution by adding an 8% (w/v) aqueous solution of sodium hydroxide until the pH reaches 9.
-
Transfer the pH-adjusted solution to a round-bottom flask and heat to 50 °C.
-
Add 3-chloropyrazine-2-carbonitrile (104 mmol) portion-wise to the heated solution with stirring.[5]
-
Maintain the reaction at 50 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent.
-
Wash the collected solid or organic extracts with water, dry, and purify by recrystallization or column chromatography to obtain 3-chloropyrazine-2-carboxamide.
Data Presentation
| Starting Nitrile | Reagents | pH | Temperature (°C) | Notes |
| 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH(aq) | 9 | 50 | Higher yields compared to direct amidation of the ring.[5][6] |
Signaling Pathway Diagram
Caption: Reaction pathway for the partial hydrolysis of a pyrazine nitrile.
Method 5: Photocatalytic C-H Amidation (Minisci-Type Reaction)
Direct C-H functionalization represents a highly atom-economical approach. While photocatalytic Minisci-type alkylations of pyrazines are established, direct amidations are less common. The following protocol is adapted from a successful photocatalyst-free amination of quinoxalin-2(1H)-one, a related electron-deficient diazine, using air as the oxidant.[7]
Experimental Protocol
-
To a reaction tube, add the quinoxalin-2(1H)-one derivative (1.0 eq), the aliphatic amine (2.0 eq), and the solvent (e.g., DMF).
-
Ensure the reaction vessel is open to the air (or bubble air/oxygen through the solution).
-
Place the reaction vessel under a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Monitor the reaction for 12-24 hours by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-aminoquinoxalin-2(1H)-one product.
Note: While pyrazine itself was found to be unreactive under some Minisci acylation conditions, this C-H amination protocol for the related quinoxalinone scaffold represents a promising strategy for direct amidation of electron-deficient N-heterocycles.[1]
Data Presentation
| Heterocycle | Amine | Oxidant | Conditions | Yield (%) |
| 1-Ethylquinoxalin-2(1H)-one | Methylamine | Air | Blue LEDs, RT, DMF | 95 |
| 1-Ethylquinoxalin-2(1H)-one | n-Propylamine | Air | Blue LEDs, RT, DMF | High |
| Quinoxalin-2(1H)-one | Various aliphatic amines | Air | Blue LEDs, RT, DMF | High |
Proposed Mechanistic Pathway
Caption: Plausible mechanism for photocatalyst-free C-H amination.
References
- 1. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible light-mediated synthesis of amides from carboxylic acids and amine-boranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-mediated C–H amidation of imidazoheterocycles with N-amidopyridiniums - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-Butyl (5-methylpyrazin-2-yl)carbamate as a Versatile Building Block for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (5-methylpyrazin-2-yl)carbamate is a key intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. The pyrazine moiety is a common scaffold in medicinal chemistry, and the Boc-protected amine at the 2-position allows for selective reactions and late-stage diversification in synthetic routes. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of potent kinase inhibitors and other biologically active compounds.
Key Applications
The primary application of this compound is as a precursor to 2-amino-5-methylpyrazine, which can then be incorporated into larger molecular frameworks. This building block has been instrumental in the development of inhibitors for several important kinase targets, including:
-
Glucokinase (GK) Activators: These compounds have potential applications in the treatment of type 2 diabetes.
-
Extracellular Signal-Regulated Kinase (ERK) Inhibitors: As part of the MAPK signaling pathway, ERK is a crucial target in oncology.[1][2]
Data Presentation
Table 1: Summary of a Deprotection Reaction for this compound
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [3] |
| Reagent | Trifluoroacetic acid (TFA) | [3] |
| Solvent | Water | [3] |
| Temperature | 65-75 °C | [3] |
| Reaction Time | At least 30 minutes | [3] |
| Product | 5-methylpyrazin-2-amine | [3] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield 2-Amino-5-methylpyrazine
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to generate the free amine, which is a common step before subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Water
-
Reaction flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a suitable reaction flask, add this compound (1.0 eq) and water (6.85 vols).[3]
-
Heat the mixture to 70 °C with stirring.[3]
-
Slowly add trifluoroacetic acid (1.2 eq) dropwise over a period of 90-120 minutes while maintaining the temperature.[3]
-
Add a small amount of water (0.22 vols) to rinse the addition funnel and ensure all the TFA is in the reaction mixture.[3]
-
Maintain the reaction temperature between 65-75 °C for at least 30 minutes.[3]
-
After the reaction is complete, cool the mixture to 15-25 °C.[3] The resulting solution containing 2-amino-5-methylpyrazine can be used in the next synthetic step.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, which is a key target for kinase inhibitors derived from this compound. The extracellular signal-regulated kinases (ERKs) are central components of this cascade, which regulates cell proliferation, survival, and differentiation.[1][2]
Caption: The MAPK/ERK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of a bioactive molecule using this compound as a starting material.
Caption: General Synthetic Workflow.
References
Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (5-methylpyrazin-2-yl)carbamate and its analogs. The methodologies outlined herein are essential for the generation of compound libraries for screening in drug discovery programs, particularly those targeting signaling pathways implicated in various diseases.
Introduction
Pyrazine-containing compounds are a significant class of heterocycles in medicinal chemistry, with many demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects. The tert-butyl carbamate moiety often serves as a crucial pharmacophore or a versatile synthetic handle for further molecular elaboration. This document details the synthesis of the parent compound, this compound, and provides protocols for the preparation of diverse analogs through halogenation followed by palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling. These methods allow for the systematic exploration of the chemical space around the pyrazine core to develop structure-activity relationships (SAR).
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps described in this document.
Table 1: Synthesis of this compound
| Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Boc Protection | 2-Amino-5-methylpyrazine | (Boc)₂O, DMAP (cat.), Et₃N | Dichloromethane (DCM) | 12 | Room Temp. | 90 |
Table 2: Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate Intermediate
| Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2 | Bromination | 2-Aminopyrazine | N-Bromosuccinimide (NBS) | Acetonitrile | 0.5 | 80 (MW) | 95 |
| 3 | Boc Protection | 2-Amino-5-bromopyrazine | (Boc)₂O, Et₃N | Dichloromethane (DCM) | 18 | Room Temp. | 85 |
Table 3: Synthesis of Analogs via Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 16 | 100 | 85 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 8 | 110 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 12 | 100 | 82 |
Table 4: Synthesis of Analogs via Suzuki Coupling
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 12 | 100 | 72 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 6 | 90 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 12 | 100 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Boc protection of 2-amino-5-methylpyrazine.
Materials:
-
2-Amino-5-methylpyrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-5-methylpyrazine (1.0 eq) in DCM, add triethylamine (1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford this compound as a solid.[1]
Protocol 2: Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate
This two-step protocol involves the bromination of 2-aminopyrazine followed by Boc protection.
Step A: Synthesis of 2-Amino-5-bromopyrazine
-
In a microwave reactor vial, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq).
-
Seal the vial and irradiate in a microwave reactor at 80 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield 2-amino-5-bromopyrazine.
Step B: Boc Protection of 2-Amino-5-bromopyrazine
-
Dissolve 2-amino-5-bromopyrazine (1.0 eq) in DCM and add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture at room temperature for 18 hours.
-
Work-up the reaction as described in Protocol 1, step 5.
-
Purify the crude product by flash column chromatography to obtain tert-butyl (5-bromopyrazin-2-yl)carbamate.
Protocol 3: Synthesis of Analogs via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of tert-butyl (5-bromopyrazin-2-yl)carbamate.
Materials:
-
tert-Butyl (5-bromopyrazin-2-yl)carbamate
-
Amine (e.g., aniline, morpholine, benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, add tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Add the base (e.g., 1.4 eq NaOtBu).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture at the specified temperature (see Table 3) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired analog.
Protocol 4: Synthesis of Analogs via Suzuki Coupling
This protocol describes the synthesis of 5-aryl-substituted pyrazine analogs.[2][3]
Materials:
-
tert-Butyl (5-bromopyrazin-2-yl)carbamate
-
Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane, DME/H₂O)
Procedure:
-
To a reaction vessel, add tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 eq), the aryl boronic acid (1.5 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₃PO₄).
-
Add the solvent and degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to the specified temperature (see Table 4) and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-aryl-substituted analog.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound analogs.
Caption: Synthetic routes to this compound analogs.
Potential Signaling Pathway Involvement: FGFR Signaling
Many pyrazine-based scaffolds have been investigated as inhibitors of various protein kinases. One such family of kinases is the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and angiogenesis.[4][5][6][7][8] Dysregulation of the FGFR signaling pathway is a hallmark of many cancers. The synthesis of a library of this compound analogs allows for screening against such targets to identify novel inhibitors.
Caption: Simplified FGFR signaling pathway and potential point of inhibition.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. By understanding the reaction's nuances and potential pitfalls, you can streamline your synthetic efforts and achieve more consistent results.
Reaction Overview: The Boc Protection of 2-Amino-5-methylpyrazine
The synthesis of this compound is a standard protection reaction where the nucleophilic amino group of 2-amino-5-methylpyrazine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction, often catalyzed by a base, results in the formation of a carbamate, effectively "protecting" the amine from participating in subsequent reactions. The tert-butoxycarbonyl (Boc) group is favored for its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2][3]
General Reaction Scheme
Reaction Mechanism
The mechanism involves the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable products of carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated carbamate to yield the final product and tert-butanol.
Caption: Mechanism of Boc protection of an amine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
This is a common issue that can often be traced back to reagent quality, reaction setup, or conditions.
-
Potential Cause 1: Reagent Quality
-
Di-tert-butyl dicarbonate (Boc₂O) can hydrolyze over time if exposed to moisture, especially in a humid environment. It is a solid with a low melting point (22-24 °C) and can appear as a liquid in a warm lab. Always use a fresh bottle or ensure your current stock has been stored properly in a desiccator.
-
2-Amino-5-methylpyrazine should be pure. Impurities can interfere with the reaction. Check the purity by NMR or LC-MS if in doubt.
-
Solvent Anhydrousness: While some Boc protections can be performed in aqueous conditions, the standard procedure in aprotic solvents like THF, DCM, or acetonitrile requires anhydrous conditions to prevent hydrolysis of the Boc anhydride. Ensure your solvents are properly dried.
-
-
Potential Cause 2: Ineffective Base or Catalyst
-
The pKa of the conjugate acid of 2-aminopyrazine is around 0.5, making it a weak base. While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the proton generated, driving the reaction forward.[2]
-
For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed. DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive intermediate.[4] However, ensure your starting material is free of acidic impurities that could quench the DMAP.
-
-
Potential Cause 3: Sub-optimal Reaction Conditions
-
Temperature: This reaction is typically run at room temperature.[5] If the reaction is sluggish, gentle heating to 40-50 °C can increase the rate, but be cautious as this can also promote side reactions.
-
Stoichiometry: A slight excess of Boc₂O (1.1 to 1.5 equivalents) is generally recommended to ensure full conversion of the starting amine. Using a large excess can lead to the formation of di-protected byproducts.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take anywhere from a few hours to overnight to reach completion.
-
Q2: I'm seeing multiple spots on my TLC plate. What are these side products?
The formation of byproducts complicates purification and reduces the yield of the desired product.
-
Potential Cause 1: Di-Boc Formation (N,N-diBoc)
-
The pyrazine ring nitrogen atoms are generally less nucleophilic than the exocyclic amino group. However, under forcing conditions (e.g., strong base, high temperature, large excess of Boc₂O), protection of a ring nitrogen is possible, or even double protection of the amino group.
-
Solution: Use a controlled amount of Boc₂O (1.1 eq.) and avoid overly strong bases or high temperatures. Standard conditions with TEA at room temperature should favor mono-protection at the exocyclic amine.
-
-
Potential Cause 2: Urea Formation
-
When using DMAP as a catalyst, it can promote the formation of an isocyanate intermediate, which can then react with another molecule of the starting amine to form a urea byproduct.[4]
-
Solution: If urea formation is significant, consider running the reaction without DMAP, perhaps for a longer time or with gentle heating. Alternatively, add the Boc₂O slowly to the solution of the amine and DMAP to keep the concentration of the reactive intermediate low.
-
-
Potential Cause 3: Unreacted Starting Material
-
If you see both product and starting material, the reaction has not gone to completion. Refer to the troubleshooting steps in Q1.
-
Q3: The workup is difficult, and I'm losing product during purification. How can I improve this?
A clean reaction makes for a simple purification. However, even with a clean reaction, isolation can be tricky.
-
Problem: Emulsion during Aqueous Workup
-
Pyrazine-containing compounds can sometimes act as surfactants, leading to emulsions during extraction with organic solvents.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This often helps to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
-
Problem: Difficulty with Crystallization
-
This compound may not readily crystallize and might remain an oil or a waxy solid.
-
Solution: After purification by column chromatography, ensure all solvent is removed under high vacuum. Try triturating the resulting residue with a non-polar solvent like hexanes or pentane. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. If it remains an oil, it may be sufficiently pure for the next step.
-
-
Problem: Co-elution during Column Chromatography
-
The product and certain byproducts may have similar polarities.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will provide better separation between your product and any closely eluting impurities.
-
Optimized Experimental Protocols
Protocol A: Standard Method with Triethylamine
This is a robust and generally applicable procedure for the Boc protection of 2-amino-5-methylpyrazine.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-5-methylpyrazine (1.0 eq.).
-
Solvent: Dissolve the amine in an appropriate anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile) at a concentration of approximately 0.1-0.5 M.
-
Base: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in a small amount of the reaction solvent. Add the Boc₂O solution dropwise to the amine solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Solvent-Free Catalyzed Method
For a more environmentally friendly approach, a solvent-free method can be employed.[6]
-
Setup: In a round-bottom flask, gently melt di-tert-butyl dicarbonate (1.1 eq.) by warming the flask to ~30 °C.
-
Reagent Addition: To the molten Boc₂O, add solid 2-amino-5-methylpyrazine (1.0 eq.) in portions with magnetic stirring. Note: The reaction can be exothermic and produce CO₂ gas, so add the amine slowly.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete in under an hour. Monitor by TLC (dissolving a small aliquot in DCM).
-
Purification: Once complete, the reaction mixture may solidify upon cooling. The product can be directly purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Catalyst-Free) | Rationale & Notes |
| Solvent | THF, DCM, Acetonitrile | None | Solvent choice depends on starting material solubility. Solvent-free is a green alternative.[6] |
| Base/Catalyst | TEA (1.5 eq.) or DMAP (0.1 eq.) | None needed | A base scavenges protons. DMAP is a potent catalyst but can lead to side reactions.[4] |
| Boc₂O (eq.) | 1.1 - 1.5 | 1.0 - 1.1 | A slight excess ensures completion. A large excess can cause di-protection. |
| Temperature | Room Temperature | Room Temperature | Gentle heating (40 °C) can be used for slow reactions. |
| Time | 2 - 12 hours | 30 - 90 minutes | Solvent-free reactions are often much faster. |
| Typical Yield | > 85% | > 90% | Yields are highly dependent on purity of reagents and careful workup. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in Pyrazine Suzuki Coupling Reactions
Welcome to the technical support center for pyrazine Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of pyrazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazine Suzuki coupling reaction is resulting in a low yield. What are the most common causes?
A1: Low yields in pyrazine Suzuki coupling reactions are frequently attributed to a few key factors:
-
Catalyst Inhibition or Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Poor Substrate Reactivity: The electron-deficient nature of the pyrazine ring can make oxidative addition, the first step in the catalytic cycle, challenging. Chloropyrazines are particularly less reactive compared to their bromo or iodo counterparts.[1]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, including protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the pyrazine halide.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that must be optimized for the specific substrates being used.
Q2: How do I choose the right catalyst and ligand for my pyrazine Suzuki coupling?
A2: The selection of an appropriate catalyst and ligand system is crucial for a successful pyrazine Suzuki coupling. For electron-deficient substrates like pyrazines, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the palladium catalyst.
-
For Chloropyrazines: More active catalyst systems are generally required. Buchwald ligands such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have shown to be effective.[2]
-
For Bromopyrazines: While still challenging, bromopyrazines are more reactive than chloropyrazines. Catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand can be effective.
Refer to the data tables below for a comparison of different catalyst/ligand systems.
Q3: What is the role of the base in the reaction, and which one should I use?
A3: The base plays a critical role in the transmetalation step of the Suzuki coupling catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction yield.
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.
-
Screening Bases: The optimal base is substrate-dependent. If you are experiencing low yields, it is recommended to screen a panel of bases. For challenging couplings involving pyrazines, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) may be more effective.
Q4: What are the common side reactions, and how can I minimize them?
A4: The primary side reactions in pyrazine Suzuki coupling are:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid by a proton source. This can be minimized by using anhydrous solvents, carefully selecting the base, and using the boronic acid in a slight excess.
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this side reaction.
-
Dehalogenation: The removal of the halogen atom from the pyrazine starting material. Optimizing the reaction conditions, such as temperature and catalyst choice, can help to favor the desired cross-coupling reaction.
Quantitative Data Summary
The following tables summarize the impact of different reaction components on the yield of pyrazine Suzuki coupling reactions.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2-Chloropyrazine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 65 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | 16 | 78 |
Table 2: Effect of Base on the Suzuki Coupling of 2-Bromopyrazine with 4-methoxyphenylboronic Acid
| Catalyst | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| Pd(PPh₃)₄ | - | K₃PO₄ (2) | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 91 |
| Pd(PPh₃)₄ | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 82 |
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling of 2,5-Dichloropyrazine with Phenylboronic Acid [3]
This protocol describes a general method for the monosubstitution of 2,5-dichloropyrazine.
Materials:
-
2,5-Dichloropyrazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine, phenylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄. Then, add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-5-phenylpyrazine.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyrazine Suzuki coupling reactions.
Experimental Workflow for Pyrazine Suzuki Coupling
References
Technical Support Center: Boc Deprotection of Heteroaromatic Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Boc deprotection of heteroaromatic amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic Boc deprotection of heteroaromatic amines?
A1: The most common cause of side reactions is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2] This electrophilic carbocation can then attack nucleophilic sites on your molecule, particularly electron-rich heteroaromatic rings like indoles and pyrroles, leading to unwanted tert-butylation byproducts.[1][3]
Q2: Which heteroaromatic systems are most susceptible to side reactions?
A2: Electron-rich heteroaromatic amines are particularly vulnerable to side reactions. Tryptophan's indole ring is highly prone to tert-butylation.[1] Pyrrole rings are also sensitive to strong acids and can be alkylated by the tert-butyl cation or undergo degradation.[3] Other nucleophilic sites, such as the sulfur in methionine or the phenolic ring of tyrosine, are also at risk if present in the molecule.[1][2]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective strategy is to add "scavengers" to your deprotection reaction mixture.[2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[2] They effectively trap the carbocation before it can react with your molecule of interest.[2][4]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific nucleophilic groups present in your substrate. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES), which reduce the tert-butyl cation to isobutane, and water, which traps the cation to form tert-butanol.[5] Thioanisole is particularly effective in protecting methionine and tryptophan residues.[2][5]
Q5: My deprotection reaction is incomplete or very slow. What should I do?
A5: Incomplete deprotection can be caused by insufficient acid, insufficient reaction time, or steric hindrance around the Boc-protected amine.[5][6] To resolve this, you can try increasing the acid concentration (e.g., using 95% TFA), increasing the reaction time, or gently warming the reaction.[5] For very hindered groups, a stronger acid system like 4M HCl in dioxane may be necessary, but it is crucial to use an effective scavenger cocktail under these more forcing conditions.[5]
Q6: My starting material contains other acid-sensitive functional groups. What are my options?
A6: When dealing with acid-labile groups (e.g., certain esters, acetals), traditional strong acid deprotection with TFA or HCl can be detrimental.[6][7][8] In these cases, consider milder, alternative deprotection methods.[6] Options include using milder acids like p-toluenesulfonic acid (pTSA), Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI), thermal deprotection, or non-acidic methods like using oxalyl chloride in methanol.[6][7][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc deprotection of heteroaromatic amines.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peak in LC-MS with +56 Da mass shift. | tert-Butylation of the heteroaromatic ring or other nucleophilic sites by the tert-butyl cation.[1] | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a highly effective general-purpose scavenger.[4][5] See Table 1 for more options. |
| Reaction does not go to completion. | 1. Insufficient acid concentration or equivalents.[5]2. Steric hindrance around the Boc group.[5][6]3. Insufficient reaction time or temperature.[5] | 1. Increase the concentration of acid (e.g., use neat TFA or 4M HCl in dioxane).[5]2. For hindered substrates, increase reaction time and consider gentle warming, ensuring scavengers are present.[5]3. Monitor the reaction by TLC or LC-MS and allow it to stir longer. |
| Significant product degradation or polymerization. | The heteroaromatic ring (e.g., pyrrole) is unstable in strong acid.[3] | Switch to a milder deprotection method. Options include using a lower concentration of TFA (10-20%), using p-toluenesulfonic acid, or employing non-acidic methods like thermal deprotection or oxalyl chloride in methanol.[3][7] |
| Other acid-labile groups in the molecule are cleaved. | The deprotection conditions are too harsh for other functional groups present (e.g., tert-butyl esters). | Use an alternative, milder deprotection method that offers better functional group tolerance. Lewis acid-mediated or oxalyl chloride/methanol methods are often successful.[6][8][9] |
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
This table summarizes common scavengers used to prevent side reactions from the tert-butyl cation.
| Scavenger | Typical Concentration (v/v) | Purpose & Comments | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective carbocation scavenger; reduces the cation to isobutane. | [5] |
| Triethylsilane (TES) | 5 - 10% | Effective at reducing the tert-butyl cation. | [5] |
| Water | 1 - 5% | General carbocation scavenger, forms tert-butanol. | [5] |
| Thioanisole | 5 - 10% | Particularly effective in preventing S-alkylation of Met and alkylation of Trp. | [5] |
| Phenol | 5% | Carbocation scavenger. | [5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues. | [5] |
Table 2: Comparison of Alternative Boc Deprotection Methods
This table provides an overview of milder alternatives to strong acids like TFA and HCl.
| Method/Reagent | Conditions | Advantages | Disadvantages | Reference(s) |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric, Acetonitrile/Methanol, RT | Milder than TFA/HCl. | Reaction times can be variable. | [2][6] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | DCM or MeCN, RT | Non-protic, good for acid-sensitive substrates. TMSI is effective for zwitterionic compounds. | May require anhydrous conditions. Lewis acid may coordinate to other functional groups. | [6][10] |
| Thermal (Boiling Water) | Water, 100 °C, 10 min - 2 h | "Green" method, no acid required. | Substrate must be thermally stable and have some water solubility. | [7][11] |
| Thermal (Continuous Flow) | Methanol or TFE, 150-240 °C, 30 min | Rapid, no acid required, scalable. | Requires specialized equipment. High temperatures may not be suitable for all substrates. | [7][12] |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.), Methanol, RT, 1-4 h | Very mild, tolerant of acid-labile esters. | Generates CO as a byproduct. | [7][9][13] |
Visualizations
Reaction Pathways
The following diagram illustrates the desired deprotection pathway versus the competing side reaction and the role of scavengers.
Caption: Boc deprotection pathway and competing side reactions.
Troubleshooting Workflow
Use this workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with a Scavenger
This protocol is a general guideline for the deprotection of a Boc-protected heteroaromatic amine that is stable to strong acid but prone to tert-butylation.
-
Materials:
-
Boc-protected heteroaromatic amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).[5]
-
Scavenger Addition: Add triisopropylsilane (TIS) (5-10 equiv., or 2.5-5% v/v of the TFA to be added) to the solution.[2]
-
Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., a solution of 20-50% TFA in DCM, or neat TFA).[4][5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4][6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2]
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize remaining acid. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.[14]
-
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates containing acid-sensitive functional groups.[9]
-
Materials:
-
Boc-protected heteroaromatic amine
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv.) in methanol at room temperature.[9][13]
-
Reagent Addition: Slowly add oxalyl chloride (3.0-5.0 equiv.) to the solution.[9][13]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor its progress by TLC.[9]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.[14]
-
Purification: Dissolve the residue in ethyl acetate (EtOAc) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash chromatography if needed.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
How to avoid byproduct formation in pyrazine synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls and optimizing reaction outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis and how can they be avoided?
A1: The most common byproducts depend on the synthetic route. In the Maillard reaction, Strecker aldehydes are frequent byproducts.[1] For reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are significant impurities.[1] To avoid these, consider the following:
-
For Imidazole Byproducts: Use liquid-liquid extraction with hexane, which selectively extracts pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1][2] Alternatively, column chromatography on silica gel can effectively separate pyrazines from imidazoles.[1][2]
-
For Strecker Aldehydes: Since these are common when using α-amino acids in the Maillard reaction, consider alternative reaction pathways that do not involve the Strecker degradation of α-amino acids if these byproducts are a significant issue.[1]
-
For Piperazine Byproducts: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts.[3] Ensure the reaction temperature is optimal for complete dehydrogenation.
Q2: My reaction mixture is turning dark. What causes this and how can I prevent it?
A2: A dark coloration in the reaction mixture often indicates polymerization or degradation of starting materials or products.[3] This can be caused by:
-
Excessive Heat: Overheating can lead to decomposition and polymerization.[3] It is crucial to carefully control the reaction temperature.
-
Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts.[3] Ensure the purity of your starting materials and choose an appropriate solvent.
Q3: How can I improve the regioselectivity when synthesizing unsymmetrically substituted pyrazines?
A3: Achieving high regioselectivity is a common challenge in traditional methods, such as the condensation of two different α-dicarbonyl compounds with a 1,2-diamine, which often results in a mixture of regioisomers.[3] To improve regioselectivity, consider modern synthetic methods. For instance, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines in very good yields.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Pyrazine
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Step: Extend the reaction time or increase the temperature, ensuring it does not exceed the decomposition temperature of the product.[2] Ensure adequate mixing.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Step: Screen different solvents, bases, and catalysts. For example, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to give significantly higher yields than other bases.[3]
-
-
Possible Cause: Poor quality of starting materials.
-
Troubleshooting Step: Use purified starting materials. Check for impurities or decomposition in your α-dicarbonyl compounds or 1,2-diamines.[3]
-
-
Possible Cause: Product loss during work-up.
-
Troubleshooting Step: Perform multiple extractions with a suitable solvent to ensure complete recovery of the product.[3]
-
Issue 2: Presence of Imidazole Byproducts
-
Possible Cause: Reaction of sugars with an ammonia source.
-
Possible Cause: Inadequate purification.
Detailed Experimental Protocols
Staedel-Rugheimer Pyrazine Synthesis (1876)
This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[7][8][9]
-
Preparation of the α-amino ketone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous or alcoholic ammonia to the solution. Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9][10]
-
Self-condensation: Once the formation of the α-amino ketone is complete, heat the reaction mixture to induce self-condensation. This will form a dihydropyrazine intermediate.[9]
-
Oxidation: Add an oxidizing agent, such as copper(II) sulfate, to the reaction mixture and heat under reflux to oxidize the dihydropyrazine to the aromatic pyrazine.[9][10]
-
Isolation and Purification: After the oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]
Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[7][8][9][11]
-
Formation of the α-oximino ketone: Treat a ketone with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.[9]
-
Reduction to the α-amino ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved using reducing agents such as zinc in acetic acid or through catalytic hydrogenation.[9]
-
Dimerization and Oxidation: The α-amino ketone will dimerize to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative.[9][12] This oxidation can often be carried out using air or a mild oxidizing agent.[9][12]
-
Purification: The crude pyrazine product can then be purified by distillation or recrystallization.[9]
Comparative Performance of Synthesis Methodologies
| Synthesis Method | Starting Materials | Reaction Conditions | Yield | Advantages | Limitations |
| Staedel-Rugheimer Synthesis | α-halo ketone, Ammonia | Moderate to high temperature, requires oxidizing agent | Variable, often moderate | One of the oldest and most established methods.[7][8] | Use of lachrymatory α-halo ketones.[8] |
| Gutknecht Synthesis | Ketone, Nitrous acid, Reducing agent | Multi-step, requires reduction and oxidation | Generally good | Versatile for substituted pyrazines.[9][11] | Multi-step process can be time-consuming. |
| Condensation of 1,2-diamines and α-dicarbonyls | 1,2-diamine, α-dicarbonyl compound | Often proceeds at room temperature or with gentle heating | Generally high | Straightforward and high-yielding.[2][10] | Can result in regioisomeric mixtures for unsymmetrical pyrazines.[3] |
| Maillard Reaction | Amino acids, Reducing sugars | High temperatures (120-160°C) | Variable | Source of many flavor and aroma pyrazines.[1][13] | Can produce complex mixtures and byproducts like Strecker aldehydes.[1] |
Visualized Workflows and Logic
Caption: A generalized experimental workflow for the synthesis and purification of pyrazine derivatives.
Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.
Caption: The reaction pathway of the Gutknecht pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazine synthesis [organic-chemistry.org]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. ir.nbu.ac.in [ir.nbu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Gutknecht Condensation | CoLab [colab.ws]
- 12. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Pyrazine Cross-Coupling
Welcome to the technical support center for the optimization of catalyst loading in pyrazine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with pyrazine substrates.
Question: My Suzuki-Miyaura cross-coupling reaction with a pyrazine halide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving pyrazines is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity or Decomposition:
-
Cause: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing prematurely, often indicated by the formation of palladium black.[1] The presence of oxygen is a common cause of catalyst deactivation.
-
Solution:
-
Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.[1]
-
Use a fresh, high-quality palladium catalyst. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is more stable and efficient.[1]
-
If decomposition is observed, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1] For challenging substrates like 2-chloropyrazine, specialized catalysts like palladium(II) ONO pincer complexes have shown high activity even at very low loadings (as low as 0.01 mol%).[2]
-
-
-
Inappropriate Ligand:
-
Cause: The chosen ligand may not be suitable for the electron-deficient nature of the pyrazine ring.
-
Solution: Screen a panel of ligands. For Suzuki reactions with electron-deficient heterocycles, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1]
-
-
Suboptimal Base or Solvent:
-
Cause: The base may be too weak to facilitate the crucial transmetalation step. The solvent may not adequately solubilize all reaction components.
-
Solution:
-
Screen different bases. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be required, although weaker bases like K₂CO₃ can also be effective with the right catalyst system.[1][2]
-
Ensure the chosen solvent or solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is appropriate. A co-solvent of water is often necessary for Suzuki couplings.[1][2]
-
-
-
Low Reactivity of Pyrazine Halide:
-
Cause: The reactivity of pyrazine halides follows the trend I > Br > Cl.[2] Chloropyrazines are often the most challenging substrates due to the strength of the C-Cl bond.[2][3]
-
Solution: For less reactive pyrazine chlorides, employing more active catalyst systems, such as third-generation Buchwald-Hartwig catalysts or specialized pincer complexes, can facilitate the reaction.[2] Higher temperatures and longer reaction times may also be necessary.[4]
-
-
Side Reactions:
Question: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
Answer:
The formation of palladium black, which is finely divided palladium metal, is a common sign of catalyst decomposition. The palladium black itself is catalytically inactive and its presence indicates that the active Pd(0) catalyst is falling out of the catalytic cycle.[2]
Potential Causes and Solutions:
-
Presence of Oxygen:
-
Cause: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Rigorously deoxygenate all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
-
-
Inadequate Ligand:
-
Cause: The ligand's role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-rich enough, or if the ligand-to-palladium ratio is too low, the catalyst can become unstable and decompose.
-
Solution: Use a sufficient amount of ligand; a ligand-to-palladium ratio of 1:1 to 4:1 is typical, with 2:1 being common for monodentate ligands.[1] Consider switching to more robust and stabilizing ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[1][3]
-
-
High Temperature:
-
Cause: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.
-
Solution: Attempt the reaction at the lowest effective temperature. If a high temperature is required for the coupling, ensure the catalyst system is robust enough to handle the conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for pyrazine cross-coupling reactions? A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and practical starting point.[1] For highly optimized and efficient catalyst systems, the loading can often be reduced to 0.5-1 mol% or even lower.[1] Conversely, for particularly challenging substrates, such as some chloropyrazines, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1][5]
Q2: How does the choice of ligand affect the optimal catalyst loading? A2: The ligand is critical for stabilizing the active palladium catalyst and facilitating key steps in the catalytic cycle. Highly efficient ligands, such as bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos), can stabilize the catalyst so effectively that lower loadings (0.1-2 mol%) are often sufficient.[1] Less efficient ligands, like triphenylphosphine (PPh₃), may require higher catalyst loadings (5-10 mol%) to achieve the same outcome and may be more prone to decomposition at lower concentrations.[3]
Q3: Which pyrazine halide is the most reactive in cross-coupling reactions? A3: The reactivity of pyrazine halides generally follows the order of carbon-halogen bond strength: Iodide > Bromide > Chloride.[2] The C-I bond is the weakest and therefore undergoes oxidative addition to the palladium center most readily. Chloropyrazines are the least reactive and often require more active catalysts, stronger bases, and higher reaction temperatures.[2][3]
Q4: What are the most common side reactions observed in cross-coupling reactions with pyrazine halides? A4: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid partner by a proton source, which is a common issue with electron-deficient heterocycles like pyrazines.[2][3] Using anhydrous solvents or more stable boronic esters or trifluoroborate salts can help minimize this.[2]
-
Homocoupling: The coupling of two boronic acid molecules or two pyrazine halide molecules can occur, often promoted by the presence of oxygen.[4][5]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[2]
Q5: How can I improve the solubility of my reagents in a Suzuki-Miyaura reaction? A5: Poor solubility of one or more components is a frequent problem.
-
Solvent Screening: Test different solvent systems. While toluene or dioxane are common, sometimes more polar solvents like DMF or THF are needed.[6][7]
-
Biphasic System: For Suzuki reactions, a biphasic system (e.g., Toluene/Water, Dioxane/Water) is standard. The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄).[2][8]
-
Phase-Transfer Catalyst: If reagents are partitioned between organic and aqueous layers with poor mixing, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate.[9]
Data Presentation
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazine
| Catalyst | Catalyst Loading | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(II) ONO pincer complex | 0.01 mol% | (internal) | K₂CO₃ | H₂O/Toluene | 100 | High | [2] |
| Pd₂(dba)₃ | 2 mol% | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 83 | [2] |
| Pd(OAc)₂ | 3 mol% | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 88 | [2] |
| PdCl₂ | 3 mol% | - | Na₂CO₃ | Toluene/H₂O | 75 | - | [8] |
Table 2: Representative Conditions for Other Pyrazine Cross-Coupling Reactions
| Reaction Type | Palladium Source | Catalyst Loading | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Buchwald-Hartwig | "XantPhos Pd G3" | 5 mol% | XantPhos | DBU | MeCN/PhMe | 140 | [2] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-5 mol% | PPh₃ | Et₃N | THF | 65 | [2] |
| Stille | Pd(PPh₃)₄ | 5 mol% | PPh₃ | - | Toluene | 110 | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine with an Arylboronic Acid
This protocol is a generalized procedure based on commonly cited conditions.[2][6][8] Optimization of specific reagents, temperature, and time is often necessary.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the 2-chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) to the reaction vessel containing the substrates and base.
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, add the palladium precatalyst and ligand to the reaction vessel.
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc Protected Pyrazines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc protected pyrazines by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of N-Boc protected pyrazines in a question-and-answer format.
Question: My N-Boc protected pyrazine appears to be decomposing on the silica gel column, leading to low yield and multiple spots on TLC. What is happening and how can I prevent it?
Answer: The most likely cause is the cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. Standard silica gel is inherently acidic due to the presence of silanol groups on its surface, which can hydrolyze the Boc group.[1][2][3]
Solutions:
-
Use Neutralized Silica Gel: Employ commercially available neutral silica gel or deactivate standard silica gel.[1][3] To deactivate, you can flush the packed column with your chosen eluent containing 1-3% triethylamine (TEA) before loading your sample.[4][5]
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as 0.5-2% triethylamine, into your mobile phase.[6][7] This will neutralize the acidic sites on the silica gel and prevent Boc deprotection.
-
Consider an Alternative Stationary Phase: If the compound is highly sensitive, basic alumina can be used as an alternative to silica gel.[3]
Question: I am getting poor separation between my desired N-Boc pyrazine and a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good separation hinges on selecting the optimal solvent system (mobile phase). The goal is to find a solvent or solvent mixture that provides a significant difference in affinity for the stationary phase between your product and the impurities.
Solutions:
-
Optimize the Solvent System via TLC: The ideal eluent for column chromatography should give your target compound a retention factor (Rf) of approximately 0.15 to 0.4 on a TLC plate.[8][9] An Rf in this range generally provides the best separation from impurities.[9][10]
-
Systematic Solvent Screening: Start with a common non-polar/polar solvent mixture like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[5][11] Run TLCs with varying ratios (e.g., 9:1, 4:1, 1:1) to find the optimal polarity.
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution can be effective. Start with a less polar solvent system where your compound has a low Rf (<0.2) and gradually increase the polarity of the mobile phase during the chromatography run.[4]
Question: My N-Boc pyrazine is streaking or "tailing" down the column, resulting in broad fractions and poor purity. What causes this?
Answer: Tailing of basic compounds like pyrazines is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface.
Solution:
-
As with preventing decomposition, adding a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia in the methanol portion of your eluent can resolve tailing issues by competing for the active sites on the silica gel.[6][11]
Question: My crude product has poor solubility in the chosen eluent, making it difficult to load onto the column. What should I do?
Answer: For compounds that are not readily soluble in the mobile phase, a technique called "dry loading" is highly effective.
Solution:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[2]
-
This silica-adsorbed sample can then be carefully loaded on top of the packed column.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for during TLC method development? A1: For the best separation in flash column chromatography, the target compound should have an Rf value between 0.15 and 0.4.[8][9] This range ensures the compound spends enough time interacting with the stationary phase to separate from impurities without requiring excessively large volumes of solvent for elution.
Q2: Can I use methanol in my solvent system with silica gel? A2: Yes, but with caution. It is generally recommended to keep the concentration of methanol below 10%. Higher concentrations of methanol, especially under basic conditions, can start to dissolve the silica gel, which will contaminate your purified product.[5][6]
Q3: How do I choose between wet packing and dry packing for my column? A3: For flash chromatography, wet packing (slurry packing) is almost always preferred. It involves mixing the silica gel with the initial eluent to form a slurry, which is then poured and packed into the column. This method minimizes the chances of air bubbles and cracks in the stationary phase, which can ruin a separation.
Q4: My compound is colorless. How can I monitor the separation on TLC? A4: If your compound does not absorb UV light (254 nm or 366 nm), you will need to use a chemical stain. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with many organic compounds to produce a yellow/brown spot on a purple background.
Data Presentation
Table 1: Common Solvent Systems for TLC and Column Chromatography
| Polarity | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Modifier (if needed) | Application Notes |
| Low to Medium | Hexanes / Petroleum Ether | Ethyl Acetate | 9:1 to 1:1 | 0.5-2% Triethylamine | A good starting point for many N-Boc pyrazines. The TEA is added to prevent tailing and deprotection.[5][11] |
| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 9:1 | 0.5-2% Triethylamine | Useful for more polar pyrazines. Keep MeOH concentration below 10% to avoid dissolving silica.[5][11] |
| Low to Medium | Toluene | Acetone / Ethyl Acetate | 9:1 to 4:1 | 0.5-2% Triethylamine | Can offer different selectivity compared to hexane-based systems. |
Table 2: Relationship Between TLC Rf Value and Column Elution
The number of column volumes (CV) required to elute a compound is inversely related to its Rf value (CV ≈ 1/Rf).[8]
| TLC Rf Value | Estimated Column Volumes (CV) to Elute | Separation Quality | Recommendation |
| > 0.6 | < 1.7 | Poor | The compound elutes too quickly, near the solvent front, with little interaction with the silica. Separation from impurities is minimal.[9] |
| 0.15 - 0.4 | 2.5 - 6.7 | Optimal | This "sweet spot" provides the best balance of separation, resolution, and reasonable solvent consumption.[8][9] |
| < 0.1 | > 10 | Poor to Fair | The compound is too strongly adsorbed, leading to very broad peaks, long elution times, and excessive solvent usage. |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography with Deactivated Silica
This protocol outlines the purification of an acid-sensitive N-Boc protected pyrazine.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a sealed chamber using various ratios of a solvent system (e.g., Hexane:Ethyl Acetate). d. Add 1% Triethylamine to the solvent system to mimic the column conditions. e. Identify a solvent system that gives the desired N-Boc pyrazine an Rf value between 0.15 and 0.4.
2. Column Preparation (Slurry Packing): a. Select a column of appropriate size (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude compound by weight). b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand. c. In a beaker, mix the required amount of silica gel with the initial, least polar eluent (containing 1% TEA) until a uniform, pourable slurry is formed. d. Quickly and carefully pour the slurry into the column. Use a funnel to aid the process. e. Open the stopcock at the bottom and allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica pack evenly and remove any air bubbles. f. Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition. Drain the excess solvent until it is just level with the top of the sand.
3. Sample Loading (Dry Loading Method): a. Dissolve the crude N-Boc pyrazine (e.g., 1g) in a minimal amount of a volatile solvent like DCM in a round-bottom flask. b. Add 2-3 g of silica gel to the flask and mix to form a slurry. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column using a pipette initially to avoid disturbing the sand layer, then pour gently to fill the column. b. Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle pressure with air or nitrogen (flash chromatography) to achieve a steady flow rate. c. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC. d. Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the pure product.
5. Product Isolation: a. Combine the fractions that contain the pure N-Boc pyrazine. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting decision tree for N-Boc pyrazine column chromatography.
References
- 1. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Overcoming Incomplete Boc Deprotection of tert-Butyl (5-methylpyrazin-2-yl)carbamate
This technical support center provides troubleshooting guidance and detailed protocols for the deprotection of tert-Butyl (5-methylpyrazin-2-yl)carbamate. Given the electron-deficient nature of the pyrazine ring, deprotection of the Boc group can be challenging, often resulting in incomplete reactions or the formation of side products. This guide is intended for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of this compound often incomplete with standard methods?
A1: The pyrazine ring is an electron-withdrawing system. This electronic effect reduces the nucleophilicity of the nitrogen atom, making the carbamate more stable and thus more difficult to cleave under standard acidic conditions. The protonation of the carbamate, the initial step in acid-catalyzed deprotection, may be less favorable compared to Boc-protected aliphatic or electron-rich aromatic amines.
Q2: What are the most common side products observed during the deprotection of this substrate?
A2: The primary side reactions are driven by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1] These can include:
-
t-Butylation: The electrophilic tert-butyl cation can alkylate the newly formed amine or other nucleophilic sites on the molecule or in the reaction mixture.
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the deprotected amine, being a nucleophile, can be acylated by TFA, leading to a trifluoroacetamide byproduct.
-
Polymerization: The isobutylene formed from the tert-butyl cation can polymerize under acidic conditions.
Q3: How can I minimize the formation of these side products?
A3: The most effective way to prevent side reactions from the tert-butyl cation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole.[1] To avoid trifluoroacetylation, ensure complete removal of TFA after the reaction, for instance, by co-evaporation with a solvent like toluene.
Q4: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?
A4: Yes, for substrates that are sensitive to strong acids or when standard methods fail, several milder alternatives can be employed. These include methods using trimethylsilyl iodide (TMSI), oxalyl chloride in methanol, thermal deprotection, and various Lewis acids. These methods can offer better selectivity and compatibility with other functional groups.
Troubleshooting Guide
This section addresses common issues encountered during the Boc deprotection of this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA). Consider switching to a stronger acid system like 4M HCl in dioxane. |
| Insufficient reaction time or temperature. | Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle warming (e.g., to 40-50°C) may be beneficial, but should be done cautiously and in the presence of scavengers to minimize side reactions. | |
| Steric hindrance or electronic effects of the substrate. | More forcing conditions may be necessary, such as a stronger acid, longer reaction time, or elevated temperature. Alternatively, switch to a different deprotection method (e.g., TMSI or thermal deprotection) that may be more effective for this specific substrate. | |
| Formation of Byproducts | t-Butylation of the product amine. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation. |
| Trifluoroacetylation of the product when using TFA. | After deprotection, ensure complete removal of TFA by co-evaporation with a non-polar solvent like toluene. Neutralize the resulting TFA salt with a mild base during workup. | |
| Degradation of Starting Material or Product | Substrate is sensitive to the strong acidic conditions. | Switch to a milder deprotection method. Options include using a lower concentration of acid at a lower temperature, or employing non-acidic methods like thermal deprotection or using oxalyl chloride in methanol. |
Comparative Data on Boc Deprotection Methods
The selection of an appropriate deprotection method is crucial for a successful reaction. The following table summarizes the general characteristics and typical conditions for various methods applicable to the deprotection of this compound. Note that yields are substrate-dependent and may require optimization.
| Method | Reagents/Conditions | Reaction Time | Temperature | Typical Yield | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM | 0.5 - 4 hours | Room Temp. | High | Highly effective, volatile, easy to remove.[2] | Corrosive, toxic, can cause side reactions.[2][3] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | 1 - 12 hours | Room Temp. | High | Cost-effective, readily available, often gives crystalline salts.[2][4] | Can be less selective, potential for chlorinated byproducts.[5] |
| Trimethylsilyl Iodide (TMSI) | TMSI in DCM or Acetonitrile | 1 - 24 hours | Room Temp. | Good to High | Mild, neutral conditions, good for acid-sensitive substrates. | Reagent is moisture-sensitive and can be expensive.[6] |
| Oxalyl Chloride/Methanol | Oxalyl chloride in Methanol | 1 - 4 hours | Room Temp. | High | Very mild, tolerant of many functional groups.[7] | Can generate CO gas, may not be suitable for large scale. |
| Thermal Deprotection | Refluxing in a suitable solvent (e.g., water, toluene) | 0.5 - 24 hours | 100 - 180°C | Variable | Acid-free, can be very clean for suitable substrates. | High temperatures may not be suitable for all molecules. |
| Lewis Acids (e.g., SnCl₄) | SnCl₄ in organic solvents | Variable | Room Temp. | High | Mild conditions, can be highly selective.[8] | Requires stoichiometric amounts of the Lewis acid, workup can be more complex. |
Experimental Protocols
Here are detailed methodologies for key deprotection experiments.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M).
-
(Optional) Add triisopropylsilane (1.2 equivalents) to the solution.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude 2-amino-5-methylpyrazine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection using 4M HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents). The substrate can be dissolved or suspended in the acidic solution.
-
Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 2-amino-5-methylpyrazine hydrochloride, often precipitates as a solid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain the hydrochloride salt of the product.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce solidification.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride ((COCl)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (approx. 0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. An exotherm and gas evolution may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.[7]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective protocol for the deprotection of BOC-protected amides and carbamates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Side Reactions in Amine Deprotection
Welcome to the technical support center for drug development professionals, researchers, and scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protected amines, with a specific focus on preventing side reactions mediated by the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The principal cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][4]
Other nucleophilic sites, such as electron-rich aromatic rings, thiols, and guanidino groups, are also at risk.[2]
Q3: How can I prevent the formation of these tert-butylation byproducts?
A3: The most effective strategy is to incorporate "scavengers" into your deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[2] They effectively "trap" the carbocation before it can react with your molecule of interest.[2]
Q4: What are some common scavengers and in what quantities should they be used?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[2] It is often used in a standard cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Triethylsilane (TES): Another silane-based scavenger.[1]
-
Water (H₂O): Can trap the cation to form tert-butanol.[2]
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[2]
-
Ethanedithiol (EDT): A commonly used scavenger for cysteine-containing compounds.[1][4]
Typically, scavengers are used at a concentration of 2.5-5% (v/v) in the deprotection cocktail.[2]
Troubleshooting Guides
Issue 1: Incomplete or slow deprotection reaction.
-
Possible Cause:
-
Solution:
-
Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM).[1][3]
-
Allow the reaction to warm to room temperature if it is being conducted at 0°C.[5]
-
Consider switching to a stronger acid system, such as 4M HCl in dioxane.[3][6]
-
Extend the reaction time and monitor progress by TLC or LC-MS.[1][2]
-
Issue 2: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause:
-
Solution:
-
Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][4] Refer to the tables below for guidance.
-
For tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1][4]
-
For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1]
-
For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1][4]
-
Data Presentation
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Reference(s) |
| Triisopropylsilane (TIS) | General purpose, Trp | 2.5% (v/v) | [1][2] |
| Triethylsilane (TES) | Trp | 10-20 equivalents | [4][6] |
| Thioanisole | Met, Trp | 5% (v/v) | [2][4] |
| Ethanedithiol (EDT) | Cys | 2.5% (v/v) | [1][4] |
| Water | General purpose | 2.5 - 5% (v/v) | [2][4] |
| Anisole | Trp | N/A | [1] |
Table 2: Illustrative Scavenger Cocktail Efficiency in Preventing S-tert-butylation of a C-terminal Cysteine Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference(s) |
| 95% TFA / 5% H₂O | 75 | 25 | [4] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [4] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [4] |
| Reagent K (TFA/water/phenol/thioanisole/EDT) | >98 | <2 | [4] |
Data is illustrative and based on internal analysis and literature reports.[4]
Experimental Protocols
Protocol 1: General Boc Deprotection using a Scavenger Cocktail
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1][6]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail. A common starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1][2]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1]
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
For substrates sensitive to strong acid, 4M HCl in dioxane can be a suitable alternative to TFA.[6]
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Reagent Addition: Add a solution of 4M HCl in dioxane.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 10-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be used directly.
Mandatory Visualization
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
Strategies to reduce impurities in pyrazine derivative synthesis
Welcome to the technical support center for pyrazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during synthesis and purification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities in pyrazine derivative synthesis and how can I avoid them?
A1: Common impurities depend on the synthetic route. In Maillard reactions between amino acids and reducing sugars, Strecker aldehydes are common byproducts.[1] When using cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are frequently observed impurities.[2][3] To minimize these, consider the following strategies:
-
Reaction Condition Optimization: Systematically optimize reaction temperature, time, and catalyst concentration to improve selectivity towards the desired pyrazine derivative.[4]
-
Alternative Pathways: If Strecker aldehydes are a significant issue, consider synthetic routes that do not involve the Strecker degradation of α-amino acids.
-
Purification: Employ appropriate purification techniques post-synthesis. Liquid-liquid extraction with a non-polar solvent like hexane can selectively extract pyrazines while leaving polar imidazole byproducts in the aqueous phase.[2][3] Column chromatography is also highly effective for removing imidazole impurities.[2][3]
Q2: I am experiencing a low yield in my pyrazine synthesis. What are the potential causes and how can I improve it?
A2: Low yields in pyrazine synthesis can be attributed to several factors:[4]
-
Incomplete Reaction: The initial condensation or subsequent cyclization may not be proceeding to completion. To address this, you can try extending the reaction time or moderately increasing the reaction temperature.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. It is advisable to screen different solvents and bases to find the optimal combination for your specific reaction. For instance, in the dehydrogenative coupling of 2-phenylglycinol, changing the solvent from toluene to 1,4-dioxane has been shown to be effective.[4] Similarly, potassium hydride (KH) has demonstrated better performance as a base in certain reactions.[4]
-
Side Reactions: The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired product.[4] Careful control of reaction conditions can help minimize these side reactions.
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[4] Using milder reagents and avoiding extreme pH conditions during workup can prevent product degradation.[4]
Q3: My reaction mixture is turning dark, and I am having difficulty purifying the final product. What could be the cause?
A3: Discoloration of the reaction mixture often indicates the formation of colored byproducts, which can complicate purification. Potential causes include:
-
Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored impurities.[1]
-
Air Oxidation: Some reaction intermediates are sensitive to air and can oxidize, forming complex and colored side products.[1]
-
Starting Material Impurities: The presence of impurities in starting materials, such as aldol condensation products in denatured ethanol, can lead to the formation of colored byproducts.[1]
To address this, ensure the purity of your starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to resolving common issues encountered during pyrazine derivative synthesis.
Issue: Low or No Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Verify the optimal temperature, pressure, and reaction time for your specific synthesis. Some dehydrogenation reactions, for example, require temperatures in the range of 300-375°C.[1] |
| Inactive or Incorrect Amount of Catalyst | Ensure the catalyst is active and used at the optimal loading. For some manganese-catalyzed reactions, a 2 mol% catalyst loading is recommended.[1] |
| Poor Quality of Starting Materials | Use purified starting materials. Check for any decomposition or impurities in your α-dicarbonyl compounds and 1,2-diamines.[1] |
| Suboptimal Choice of Base | Screen different bases. In certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like NaOEt, tBuOK, or NaOMe.[1] |
| Inefficient Work-up and Product Loss | Perform multiple extractions with a suitable organic solvent. Consider using distillation or column chromatography for more efficient isolation of the product.[1] |
Issue: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Imidazole Byproducts | - Liquid-Liquid Extraction: Use a non-polar solvent like hexane for extraction, as it does not co-extract polar imidazole derivatives.[2][3]- Column Chromatography: Pass the crude product through a silica gel column.[2][3] |
| Formation of Strecker Aldehydes (in Maillard reactions) | - Reaction Pathway Modification: Consider alternative synthetic routes that do not involve the Strecker degradation of α-amino acids. |
| Unidentified Side Products | - Systematic Optimization: Optimize reaction parameters such as temperature, catalyst, and reaction time to enhance the selectivity for the desired pyrazine derivative.[4] |
Data Presentation
The following table summarizes quantitative data on the impact of different strategies for reducing impurities and improving yield in pyrazine derivative synthesis.
| Strategy | Parameter Investigated | Observation | Yield/Purity Improvement | Reference |
| Liquid-Liquid Extraction | Choice of Extraction Solvent | Hexane did not co-extract imidazole impurities, while MTBE and ethyl acetate did. | Improved purity by avoiding co-extraction of polar impurities. | [2][3] |
| Column Chromatography | Eluent System | A 90/10 hexane/ethyl acetate mixture provided good separation of pyrazines. | Effective removal of imidazole impurities. | [3] |
| Reaction Condition Optimization | Solvent in Dehydrogenative Coupling of 2-phenylglycinol | Switching from toluene to 1,4-dioxane. | Yield increased from 95% to 99%. | [4] |
| Reaction Condition Optimization | Base in Dehydrogenative Coupling | Potassium Hydride (KH) was found to be more effective than other bases. | Significant yield improvement. | [4] |
| Enzymatic Synthesis | Solvent in Continuous-Flow Synthesis | tert-Amyl alcohol resulted in higher product yield compared to other solvents like ethanol and dichloromethane. | Yield of 81.7% with tert-amyl alcohol, compared to 35.7% with ethanol. | [4] |
| Enzymatic Synthesis | Substrate Molar Ratio (pyrazine-2-carboxylate : benzylamine) | A 1:3 molar ratio was found to be optimal. | Highest yield of 81.7% was achieved. | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,3-Diphenylpyrazine [4]
This protocol describes a simple and environmentally friendly method for preparing a pyrazine derivative.
-
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for elution
-
-
Procedure:
-
Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Protocol 2: Purification of Pyrazines by Packed Silica Gel Column Chromatography [4]
This protocol is suitable for removing polar impurities, such as imidazoles, from a pyrazine product mixture.
-
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., dichloromethane)
-
Silica gel (5-7 g)
-
Short column (60 x 10 mm)
-
Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture
-
Collection vials
-
-
Procedure:
-
Pack 5-7 g of silica gel into a short column (60 x 10 mm).
-
Concentrate the crude pyrazine extract if necessary to reduce the volume.
-
Load the concentrated extract onto the top of the silica gel column.
-
Elute the column with the chosen solvent system (e.g., DCM or a 90:10 hexane:ethyl acetate mixture).
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 3: Liquid-Liquid Extraction (LLE) of Pyrazines [6]
This protocol describes a general procedure for extracting pyrazines from an aqueous reaction mixture.
-
Materials:
-
Aqueous reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane, diethyl ether, or a hexane/ethyl acetate mixture)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add the organic solvent to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, venting periodically to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine the organic extracts and wash with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude pyrazine product.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during pyrazine derivative synthesis.
Caption: Troubleshooting workflow for common issues in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing reaction time and temperature for pyrazine amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of pyrazines. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazine amination?
A1: The primary methods for pyrazine amination include:
-
Nucleophilic Aromatic Substitution (SNAr): This method is common for the amination of halopyrazines, where a nucleophilic amine displaces a halide on the pyrazine ring. The reactivity of the halide leaving group often follows the order F > Cl ≈ Br > I.[1] The reaction can sometimes be performed without a metal catalyst, using a base like potassium fluoride in water.[2]
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides (including chloropyrazines) and amines.[3][4] This method is particularly useful when the SNAr reaction is not efficient due to the low reactivity of the pyrazine substrate.[5]
-
Enzymatic Synthesis: Biocatalytic methods, for instance using enzymes like Lipozyme® TL IM, can be employed for the amination of pyrazine esters to form pyrazinamides under milder conditions.[6]
-
Dehydrogenative Coupling: This method can be used to synthesize substituted pyrazines from β-amino alcohols, catalyzed by complexes of metals like manganese or ruthenium.[7]
Q2: I am observing low to no conversion of my starting material. What are the likely causes?
A2: Low conversion in pyrazine amination can stem from several factors:
-
Insufficient Reaction Temperature: Many amination reactions require elevated temperatures to proceed at a reasonable rate.[8][9] However, excessively high temperatures can lead to degradation.[9] Careful optimization is key.
-
Inadequate Reaction Time: The reaction may not have reached completion.[8][9] It is advisable to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration.[8]
-
Catalyst Inactivity (for catalyzed reactions): In Buchwald-Hartwig amination, the palladium catalyst can be sensitive to air and moisture. Ensure proper handling and use of fresh, active catalyst and ligands. The choice of ligand is also critical for reaction efficiency.[10]
-
Sub-optimal Base: The choice and stoichiometry of the base are crucial, particularly in Buchwald-Hartwig amination where it facilitates the catalytic cycle.[10][11] For SNAr, the base helps to neutralize the generated acid.
Q3: My reaction is producing significant byproducts. How can I improve the selectivity?
A3: Byproduct formation is a common issue. Here are some strategies to enhance selectivity:
-
Optimize Reaction Temperature: As with low conversion, temperature plays a critical role in selectivity. Lowering the temperature may reduce the rate of side reactions.[9]
-
Choice of Solvent: The solvent can influence the reaction pathway. Screening different solvents may help to favor the desired product formation.[8]
-
Control of Reactant Stoichiometry: Adjusting the molar ratio of the amine to the pyrazine substrate can sometimes minimize side reactions. For instance, in enzymatic amidation, a 1:3 molar ratio of pyrazine-2-carboxylate to benzylamine yielded the best results.[6]
-
Alternative Catalysts or Ligands: In catalyzed reactions, the catalyst and ligand system can significantly impact selectivity. Experimenting with different phosphine ligands in Buchwald-Hartwig amination can be beneficial.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction.[8] | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.[8] |
| Suboptimal reaction conditions (solvent, base, catalyst).[8] | Screen different solvents, bases, and catalyst/ligand combinations.[8] | |
| Degradation of starting material or product.[8] | Use milder reaction conditions. Check the stability of your compounds under the reaction conditions. | |
| Byproduct Formation | Side reactions are competing with the desired reaction.[8] | Adjust reaction temperature; often, lower temperatures improve selectivity.[9] Modify the solvent or reactant ratios.[6][8] |
| Strecker aldehydes in Maillard reactions.[9] | Consider alternative synthetic routes that do not involve the Strecker degradation pathway if this is a major issue.[9] | |
| Formation of imidazole derivatives.[9] | Optimize purification methods, such as liquid-liquid extraction with a non-polar solvent like hexane, to separate the desired pyrazine from more polar impurities.[9] | |
| Reaction Stalls | Catalyst deactivation (in catalyzed reactions). | Ensure inert atmosphere and use of anhydrous solvents. Consider adding a fresh portion of the catalyst. |
| Reversible reaction reaching equilibrium.[6] | In cases like enzymatic amidation, using an excess of one reactant can shift the equilibrium towards the product.[6] |
Data Presentation
Table 1: Effect of Temperature on Enzymatic Amination of Pyrazine Esters
| Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| 35 | 35 | Lower than optimal | [6] |
| 45 | 35 | 81.2 | [6] |
| 55 | 35 | Decreased | [6] |
| Reaction conditions: Enzymatic synthesis of pyrazinamide derivatives in a continuous-flow system.[6] |
Table 2: Effect of Reaction Time on Enzymatic Amination Yield
| Residence Time (min) | Flow Rate (μL min⁻¹) | Yield (%) | Reference |
| 20 | 31.2 | 82.2 | [6] |
| >20 | <31.2 | No significant improvement | [6] |
| Reaction conditions: Enzymatic synthesis of pyrazinamide derivatives at 45 °C.[6] |
Table 3: Yields for SNAr of 2-Chloropyrazine with Morpholine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF | Water | 100 | 17 | 80 | [2] |
| K₂CO₃ | Water | 100 | 17 | Moderate | [2] |
| K₃PO₄ | Water | 100 | 17 | Moderate | [2] |
| Reaction conditions: Reaction of 2-chloropyrazine (1 equiv.), morpholine (1 equiv.), and base (2 equiv.).[2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrazine
-
Reactant Preparation: In a suitable reaction vessel, dissolve the chloropyrazine (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., water, DMF).[2][12]
-
Addition of Base: Add the base (e.g., potassium fluoride, 2 equivalents).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 17 hours).[2] Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2 equivalents).
-
Addition of Reactants: Add the chloropyrazine (1 equivalent) and the amine (1.1-1.5 equivalents) dissolved in an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: Generalized experimental workflow for pyrazine amination.
Caption: Troubleshooting logic for low-yield pyrazine amination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Inhibition in Pyrazine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic functionalization of pyrazines.
Frequently Asked Questions (FAQs)
Q1: My pyrazine cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has failed or is giving very low yields. What is the most common cause?
A1: The most frequent cause of low or no yield in pyrazine cross-coupling reactions is catalyst inhibition or poisoning. The lone pair of electrons on the nitrogen atoms of the pyrazine ring can coordinate strongly to the metal center of the catalyst (commonly palladium), effectively deactivating it.[1] This prevents the catalyst from participating in the catalytic cycle. Other common causes include the use of an inappropriate catalyst system for electron-deficient heterocycles, incorrect base selection, and impurity of starting materials.[1]
Q2: How can I determine if my catalyst is being inhibited by the pyrazine substrate?
A2: A simple diagnostic experiment can help determine if the pyrazine moiety is inhibiting your catalyst. Run a parallel reaction with a less coordinating substrate under the same conditions (e.g., a phenyl halide instead of a pyrazinyl halide). If this control reaction proceeds as expected while the pyrazine reaction fails, it strongly suggests that the pyrazine nitrogen atoms are inhibiting your catalyst.
Q3: What are some common catalyst poisons I should be aware of beyond the substrate itself?
A3: Common catalyst poisons include sulfur compounds, carbon monoxide, cyanides, halides, and other nitrogen-containing heterocycles.[2] Impurities in starting materials, solvents, or reagents can introduce these poisons even at trace levels, leading to significant catalyst deactivation. For instance, sulfur species are known to bind strongly and often irreversibly to the active sites of palladium catalysts.[2]
Q4: Can the choice of base affect catalyst activity and reaction yield?
A4: Absolutely. The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and in the deprotonation of the amine in Buchwald-Hartwig amination.[3] A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the necessary steps in the catalytic cycle. For pyrazine functionalization, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions and catalyst inhibition, although this may require higher temperatures or longer reaction times.[1]
Q5: My starting materials are pure, but my reaction is still not working. What should I try next?
A5: If starting material purity is not the issue, the next step is to re-evaluate your catalyst system (metal precursor and ligand) and reaction conditions (solvent, temperature). For electron-deficient heterocycles like pyrazines, standard palladium catalysts may not be effective.[1] Consider switching to specialized ligands or pre-catalysts designed for challenging substrates. Bulky, electron-rich phosphine ligands, for example, are often employed in Buchwald-Hartwig aminations to enhance catalyst activity.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of 2-Chloropyrazine
If you are experiencing poor performance in the Suzuki-Miyaura coupling of 2-chloropyrazines, consult the following guide:
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yield in Suzuki-Miyaura coupling of pyrazines.
Quantitative Data: Comparison of Catalysts and Bases for Suzuki-Miyaura Coupling of 2-Chloropyrazine
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | ~85 | Adapted from general procedures |
| [Pd(IPr)(cin)Cl] (0.5) | - | K₂CO₃ | EtOH/H₂O | RT | 2 | >95 | [4] |
| Pd(II) ONO Pincer (0.01) | PPh₃ | Various | Toluene/H₂O | 100 | 2-4 | >90 | [5] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | ~70-90 | Adapted from general procedures |
Detailed Experimental Protocol: Diagnostic Suzuki-Miyaura Reaction
This protocol is designed to test the efficacy of a catalyst system with a less challenging substrate before applying it to a pyrazine coupling.
-
Materials:
-
4-Bromotoluene (1 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., Na₂CO₃, 2 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., Schlenk flask)
-
Stir bar, condenser, heating mantle, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To the reaction vessel, add 4-bromotoluene, phenylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel, and evacuate and backfill with inert gas three times.
-
Add the solvent system via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product to determine conversion. A high conversion rate suggests the catalyst system is active and the issue in the pyrazine reaction is likely substrate-related inhibition.
-
Issue 2: Catalyst Deactivation and Formation of Palladium Black
The formation of a black precipitate (palladium black) is a common indicator of catalyst decomposition and deactivation.
Catalyst Deactivation and Inhibition Mechanism
Caption: Simplified catalytic cycle and the inhibition pathway leading to catalyst deactivation.
Solutions for Catalyst Decomposition:
-
Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center and prevent agglomeration into palladium black.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Optimize the temperature to be high enough for reaction to proceed but low enough to maintain catalyst stability.
-
Ensure Inert Atmosphere: Oxygen can contribute to the decomposition of some palladium catalysts. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).
Detailed Experimental Protocol: Catalyst Regeneration by Washing
This protocol is adapted from methods for regenerating deactivated palladium on carbon (Pd/C) catalysts and may be effective for other supported palladium catalysts.
-
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol
-
Centrifuge or filtration apparatus
-
-
Procedure:
-
Suspend the deactivated catalyst in deionized water (e.g., 15 mL per gram of catalyst).
-
Stir or sonicate the suspension for 15-30 minutes.
-
Separate the catalyst from the water by centrifugation or filtration.
-
Repeat the washing with deionized water two more times.
-
Wash the catalyst with methanol three times using the same procedure as with water.
-
After the final methanol wash, dry the catalyst under vacuum.
-
The regenerated catalyst can then be tested for activity. A significant recovery of activity indicates that water- and/or methanol-soluble poisons were the cause of deactivation.[6]
-
Disclaimer: The protocols and data provided are for informational purposes and should be adapted to specific experimental setups and safety protocols. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Removal of unreacted starting material from pyrazine coupling reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from pyrazine coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My TLC/LC-MS analysis shows a significant amount of unreacted starting material co-eluting with my desired pyrazine product. How can I improve the separation?
A1: Co-elution is a common issue when the polarity of the starting material and the product are very similar. Here are several strategies to address this:
-
Optimize your chromatography conditions:
-
Solvent System: A systematic optimization of the mobile phase is crucial. Start with a non-polar eluent and gradually increase the polarity (gradient elution). A shallow gradient can often improve the resolution of closely eluting compounds.[1] For pyrazine derivatives, a mixture of hexane and ethyl acetate is a frequently used eluent system. A 90/10 hexane/ethyl acetate mixture has been shown to provide good separation.[2][3][4] Alternatively, for more polar compounds, a dichloromethane/methanol system could be effective.[5]
-
Stationary Phase: While silica gel is the most common stationary phase, consider using a different type of column. C18-bonded silica (reverse-phase chromatography) can be effective for separating compounds based on hydrophobicity rather than polarity.[2][3]
-
-
Employ a different purification technique: If chromatography is not providing adequate separation, consider other methods such as:
-
Recrystallization: If your pyrazine product is a solid, recrystallization can be a highly effective method for achieving high purity.[4][6] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[6]
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile starting materials and impurities.[2][3][7]
-
Q2: I'm struggling to remove unreacted amine starting materials from my reaction mixture. What are the most effective methods?
A2: Unreacted amines can often be challenging to remove due to their basicity and potential for similar solubility to the pyrazine product. Here are some recommended approaches:
-
Acidic Wash (Liquid-Liquid Extraction): A common and straightforward method is to perform an acidic wash during the work-up. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer, while the less basic pyrazine product remains in the organic phase.
-
Scavenger Resins: For more persistent cases, or for high-throughput purification, scavenger resins are highly effective.[8] These are solid-supported reagents that selectively bind to and remove specific functional groups from solution.[8]
Q3: My Suzuki coupling reaction has residual boronic acid that is difficult to remove. What purification strategies can I use?
A3: Boronic acids and their byproducts can be persistent impurities in Suzuki coupling reactions. Here are some effective removal strategies:
-
Basic Wash/Extraction: You can often remove boronic acids by washing the reaction mixture with a basic aqueous solution (e.g., 1-2 M NaOH).[5] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Scavenger Resins: Specific scavenger resins are designed to bind to and remove boronic acids.
-
Azeotropic Distillation with Methanol: In some cases, boronic acids can be removed as their volatile methyl esters by repeated evaporation with methanol.[5]
Q4: I have polar impurities, such as imidazoles, in my crude pyrazine product. How can I get rid of them?
A4: Polar impurities like imidazoles can be effectively removed using the following methods:
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using a non-polar solvent like hexane can selectively extract the desired pyrazine, leaving the more polar imidazole byproducts in the aqueous phase.[2][3] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract some polar impurities.[2][3][7]
-
Silica Gel Chromatography: Passing the crude product through a plug of silica gel or performing column chromatography can effectively retain the polar imidazole impurities, allowing the less polar pyrazine product to elute.[2][3][4]
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Fast, inexpensive, suitable for large-scale purifications. | Limited separation power for compounds with similar polarities. Can require large volumes of solvent.[12] | Initial work-up to remove highly polar or non-polar impurities. |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase as they are moved through it by a liquid mobile phase. | High resolving power, adaptable to a wide range of compounds. | Can be time-consuming and require significant amounts of solvent. Overloading the column can lead to poor separation.[1] | Separating compounds with similar polarities, final purification step. |
| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor. | Can yield very high purity product, relatively inexpensive. | Only applicable to solid compounds, requires finding a suitable solvent, potential for product loss in the mother liquor.[6] | Final purification of solid pyrazine derivatives. |
| Distillation | Separation of liquid components of a mixture based on differences in their boiling points. | Effective for volatile compounds, can be used for large-scale purification. | Not suitable for non-volatile or thermally unstable compounds. | Purifying volatile pyrazine products from non-volatile impurities.[2][3] |
| Scavenger Resins | Solid-supported reagents that selectively react with and remove excess reagents or byproducts from a solution. | High selectivity, simplifies work-up (impurities removed by filtration), suitable for automation.[8] | Can be more expensive than traditional methods, requires a resin specific to the impurity. | Removing specific unreacted starting materials (e.g., amines, boronic acids). |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Pyrazine Purification
This protocol is a generalized procedure for the initial work-up of a pyrazine coupling reaction to remove water-soluble impurities.
-
Quench and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction with water or a suitable aqueous solution. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[13]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Wash:
-
Wash the organic layer with water to remove water-soluble byproducts.
-
To remove acidic or basic starting materials, wash with a dilute aqueous solution of base (e.g., saturated NaHCO₃) or acid (e.g., 1M HCl), respectively.
-
Wash the organic layer with brine to remove residual water.[14]
-
-
Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude pyrazine product.[13]
Protocol 2: Column Chromatography for Pyrazine Derivative Purification
This protocol is suitable for separating pyrazine products from starting materials and byproducts with different polarities.[4]
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elute: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient for pyrazine purification is from 100% hexane to a 90:10 hexane:ethyl acetate mixture.[2][3][4]
-
Collect and Analyze Fractions: Collect the eluent in fractions and analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing the purified pyrazine derivative.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification using a Scavenger Resin (Example: Amine Removal)
This protocol describes the general use of a scavenger resin to remove an unreacted primary or secondary amine.
-
Select the Resin: Choose an appropriate scavenger resin, such as an isocyanate-functionalized resin (for primary and secondary amines) or a sulfonic acid-functionalized resin (for most amines).[9]
-
Add Resin to Reaction Mixture: Once the primary reaction is complete, add the scavenger resin to the reaction mixture. Typically, a 2-3 fold excess of the resin's molar-equivalents relative to the excess starting material is used.
-
Stir: Stir the mixture at room temperature or with gentle heating for a few hours to overnight, monitoring the removal of the starting material by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. suprasciences.com [suprasciences.com]
- 10. glycopep.com [glycopep.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of Synthetic tert-Butyl (5-methylpyrazin-2-yl)carbamate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for determining the purity of synthetic tert-Butyl (5-methylpyrazin-2-yl)carbamate. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for quality control and assurance of this important pharmaceutical intermediate.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is critical to the safety and efficacy of the final drug product. Regulatory agencies require stringent control of impurities, which can arise from starting materials, byproducts of the synthesis, or degradation. This guide focuses on the practical application of HPLC for purity analysis and compares its performance with other valuable techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A typical HPLC method for this compound would involve a reversed-phase separation.
Predicted Impurity Profile
The purity analysis of this compound should target potential impurities stemming from its synthesis. The common route involves the reaction of 2-amino-5-methylpyrazine with di-tert-butyl dicarbonate (Boc)₂O.
Potential Impurities:
-
Unreacted Starting Material: 2-amino-5-methylpyrazine.
-
Reagent-Related Impurities: Di-tert-butyl dicarbonate and its hydrolysis product, tert-butanol.
-
Byproducts: Di-Boc protected 2-amino-5-methylpyrazine (where the Boc group is attached twice).
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., tetrahydrofuran, dichloromethane, ethyl acetate).
Experimental Protocol: Reversed-Phase HPLC
Below is a representative HPLC method suitable for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in the initial mobile phase composition. |
Data Presentation: Expected HPLC Results
The following table summarizes the expected retention times and purity data for a sample of this compound analyzed by the described HPLC method.
Table 2: Representative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Area (%) | Purity Specification |
| 2-amino-5-methylpyrazine (Starting Material) | ~ 3.5 | < 0.1 | ≤ 0.1% |
| This compound | ~ 15.2 | > 99.5 | ≥ 99.0% |
| Di-Boc Impurity | ~ 18.0 | < 0.2 | ≤ 0.2% |
| Unknown Impurities | Various | < 0.2 | ≤ 0.1% each |
Note: Retention times are estimates and will vary depending on the specific HPLC system and column.
Comparison with Alternative Analytical Methods
While HPLC is the primary method for purity assessment, other techniques provide complementary and crucial information.
Table 3: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte signal to a certified internal standard. |
| Primary Application | Purity of the main compound and non-volatile impurities. | Analysis of residual solvents and other volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3] |
| Advantages | High resolution, high sensitivity, well-established for non-volatile compounds. | Excellent for volatile compounds, provides structural information from mass spectra. | High precision, non-destructive, provides structural confirmation.[4][5] |
| Limitations | Not suitable for volatile compounds like residual solvents. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC, requires more expensive instrumentation. |
Experimental Protocols for Alternative Methods
GC-MS for Residual Solvents
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Sample Preparation: 10 mg of the sample dissolved in a suitable solvent (e.g., DMSO) in a headspace vial.
Quantitative NMR (qNMR) for Absolute Purity
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals.
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the synthesis and the subsequent purity analysis workflow.
Conclusion
The purity of this compound is paramount for its use in pharmaceutical synthesis. A well-developed reversed-phase HPLC method is the cornerstone for routine purity assessment and for monitoring non-volatile impurities. However, a comprehensive understanding of the compound's purity profile requires a multi-faceted approach. GC-MS is essential for the detection and quantification of residual solvents, while qNMR offers a powerful, orthogonal method for determining absolute purity without the need for a specific reference standard. By employing a combination of these techniques, researchers and drug development professionals can ensure the high quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling Molecular Structures: A Comparative Guide to the Mass Spectrometry Analysis of Amine Protecting Groups on 5-Methylpyrazine
A detailed comparison of tert-Butyl (5-methylpyrazin-2-yl)carbamate and its benzyl carbamate analogue, providing researchers, scientists, and drug development professionals with essential data for analytical characterization.
In the realm of pharmaceutical research and development, the precise characterization of synthesized compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural integrity. This guide provides a comparative analysis of the mass spectrometric behavior of this compound, a key intermediate in medicinal chemistry, against a common alternative, Benzyl (5-methylpyrazin-2-yl)carbamate. The data presented herein, including predicted and experimental fragmentation patterns, serves as a valuable resource for the unambiguous identification of these compounds.
The stability and reactivity of active pharmaceutical ingredients are often modulated by the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group, featured in our primary compound of interest, is widely employed due to its stability and ease of removal under acidic conditions.[1] An alternative, the benzyloxycarbonyl (Cbz) group, offers different characteristics in terms of stability and deprotection methods, often requiring hydrogenolysis. Understanding the distinct mass spectrometric signatures of these protecting groups is crucial for reaction monitoring and quality control.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values for the protonated molecules and their major fragments, as analyzed by electrospray ionization mass spectrometry (ESI-MS).
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Loss |
| This compound | C₁₀H₁₅N₃O₂ | 209.1164[2] | 210.1237 (Predicted) | 154.0818 ([M+H - C₄H₈]⁺, Loss of isobutylene, 56 Da) 110.0607 ([M+H - C₅H₉O₂]⁺, Loss of Boc group, 100 Da) |
| Benzyl (5-methylpyrazin-2-yl)carbamate | C₁₃H₁₃N₃O₂ | 243.1008 | 244.1080 (Experimental)[3] | 153.0764 ([M+H - C₇H₇]⁺, Loss of benzyl radical, 91 Da) 109.0640 ([M+H - C₈H₈O₂]⁺, Loss of Cbz group, 135 Da) |
The fragmentation of this compound is predicted to prominently feature the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation pathway for Boc-protected amines.[4][5] A further fragmentation would involve the complete loss of the Boc group (100 Da), yielding the protonated 2-amino-5-methylpyrazine.
For Benzyl (5-methylpyrazin-2-yl)carbamate, high-resolution mass spectrometry data has confirmed the protonated molecule at an m/z of 244.1080.[3] Its fragmentation is dominated by the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (91 Da), a typical fragmentation for Cbz-protected compounds.[6]
Experimental Protocols
A general protocol for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is provided below.
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan from m/z 50-500. For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed with collision-induced dissociation (CID) at varying collision energies (e.g., 10-30 eV).
Experimental Workflow and Logic
The following diagram illustrates a typical workflow in a drug discovery and development setting, from the synthesis of a target molecule to its analytical characterization.
Caption: A generalized workflow in drug discovery, from synthesis to analytical validation.
This guide provides a foundational dataset for the mass spectrometric analysis of this compound and a key alternative. The presented data and protocols are intended to aid researchers in the efficient and accurate characterization of these and similar molecules, thereby facilitating the advancement of drug discovery programs.
References
- 1. tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | 1802420-16-1 | Benchchem [benchchem.com]
- 2. This compound | C10H15N3O2 | CID 22046506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugapprovalsint.com [drugapprovalsint.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Protecting Groups for Pyrazines: A Comparative Analysis
For researchers, scientists, and drug development professionals working with pyrazine scaffolds, the strategic use of amine protecting groups is paramount to successful synthetic outcomes. The inherent reactivity of the pyrazine ring and the nucleophilicity of its amino substituents necessitate careful consideration when choosing a protective strategy. This guide provides an objective comparison of the most common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl)—in the context of pyrazine chemistry, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex pyrazine derivatives. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed chemoselectively without affecting other functional groups or the pyrazine core itself. This comparison delves into the nuances of each protecting group, offering insights into their relative strengths and weaknesses when applied to pyrazine substrates.
Comparative Analysis of Protecting Group Performance
The choice of a protecting group significantly impacts the overall synthetic strategy. The following table summarizes the key characteristics of Boc, Cbz, Fmoc, and Tosyl groups for the protection of aminopyrazines.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Considerations for Pyrazines |
| Boc | (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane)[1][2][3] | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Acidic deprotection may lead to degradation of the pyrazine core or sensitive substituents. The instability of the deprotected aminopyrazine cation can be a significant issue. |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., THF/H₂O)[4][5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4][5]; Strong acids (e.g., HBr/AcOH)[6]; Lewis acids.[7] | Stable to acidic and basic conditions.[8] | Hydrogenolysis may reduce the pyrazine ring. Acid-mediated deprotection offers an alternative but carries risks similar to Boc deprotection.[6] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O, DMF)[9] | Mild base (e.g., 20% piperidine in DMF)[10][11] | Stable to acidic conditions and catalytic hydrogenation.[11] | The basic deprotection conditions are generally mild and compatible with the pyrazine ring. However, the instability of the free aminopyrazine under even mild basic conditions has been reported in some cases. |
| Tosyl (Ts) | Ts-Cl, base (e.g., pyridine, Et₃N), solvent (e.g., DCM) | Strong acid (e.g., HBr, H₂SO₄); Reductive cleavage (e.g., Na/NH₃, SmI₂)[12][13] | Very stable to a wide range of conditions, including strong acids and bases.[13] | The harsh deprotection conditions can be detrimental to the pyrazine ring and other functional groups. |
Experimental Data and Observations
While direct side-by-side comparative studies on a single aminopyrazine substrate are limited, valuable insights can be drawn from existing literature on pyrazines and related N-heterocycles.
Protection Yields
High-yielding protection reactions are crucial for the efficiency of a synthetic route. The following table presents representative yields for the protection of amino groups on pyrazines and analogous nitrogen-containing heterocycles.
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, DCM, rt, 0.5h | 90 | [14][15] |
| Cbz | General Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h | 90 | [4] |
| Fmoc | General Amine | Fmoc-Cl, H₂O, 60°C | >80 | [16] |
| Tosyl | General Alcohol | Ts-Cl, DMAP, DCM, 0°C | - | [17] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide established procedures for the protection and deprotection of amines that can be adapted for pyrazine substrates.
Boc Protection of 4-Aminopyridine
Procedure: To a solution of 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol), 1-hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol), triethylamine (TEA) (2.4 g, 23.8 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol) are added sequentially while stirring. The reaction mixture is stirred at room temperature for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water (2 x 20 mL). The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected aminopyridine.[14][15]
Boc Deprotection under Acidic Conditions
General Procedure: The Boc-protected amine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), is added. The reaction is typically stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the amine salt.[1][3]
Cbz Protection of an Amine
Procedure: To a solution of the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL) at 0°C, sodium bicarbonate (5.27 mmol) and benzyl chloroformate (Cbz-Cl) (3.96 mmol) are added. The solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel column chromatography.[4]
Cbz Deprotection by Catalytic Hydrogenolysis
Procedure: The Cbz-protected compound is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete as monitored by TLC. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[4][5]
Fmoc Protection of an Amine
Procedure: D-Threonine (5.00 g, 42.0 mmol) and Fmoc-succinamide (14.9 g, 44.1 mmol) were dissolved in a 2:1 v/v mixture of THF:saturated aqueous NaHCO3 (100 mL). The reaction mixture was stirred at room temperature for 16 h. The reaction was then diluted with water (50 mL) and the pH of the mixture was adjusted to pH 9 via addition of saturated aqueous NaHCO3. The mixture was extracted with diethyl ether (3 x 50 mL) and the aqueous layer was acidified to pH 1 via addition of 1 M HCl. The acidic aqueous mixture was extracted with ethyl acetate (3 x 100 mL) and the combined organic extracts were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford crude Fmoc-D-Thr-OH.[9]
Fmoc Deprotection with Piperidine
Procedure: The Fmoc-protected amine is dissolved in DMF, and a solution of 20% piperidine in DMF is added. The reaction is typically stirred at room temperature for 10-30 minutes. The solvent and piperidine are removed under vacuum, and the crude product can be purified by chromatography or crystallization.[10][11]
Tosyl Deprotection (Reductive)
General Considerations: Due to the high stability of the N-S bond in tosylamides, deprotection often requires harsh conditions. Reductive cleavage using reagents like samarium(II) iodide (SmI₂) or sodium in liquid ammonia can be effective. These methods, however, may not be compatible with all functional groups on the pyrazine ring.[12][13]
Visualization of Synthetic Pathways
To aid in the conceptualization of these protection and deprotection strategies, the following diagrams illustrate the general workflows.
Caption: General workflow for the protection and deprotection of aminopyrazines.
Caption: Decision tree for selecting an amine protecting group for pyrazine synthesis.
Conclusion and Recommendations
The choice of an amine protecting group for pyrazine synthesis is a nuanced decision that depends heavily on the overall synthetic strategy and the nature of the specific substrate.
-
Boc is a widely used and versatile protecting group, but its reliance on strong acid for deprotection can be a significant drawback for sensitive pyrazine derivatives. The potential for degradation of the deprotected product should be carefully evaluated.
-
Cbz offers the advantage of removal via hydrogenolysis, which can be milder than strong acid. However, the potential for pyrazine ring reduction must be considered. Acid-mediated deprotection provides an alternative but with similar risks to Boc.
-
Fmoc stands out for its mild, base-labile deprotection conditions, making it an attractive option for pyrazines that are sensitive to acid or reduction. However, the stability of the deprotected aminopyrazine under basic conditions should be verified for the specific substrate.
-
Tosyl is an exceptionally stable protecting group, but the harsh conditions required for its removal limit its applicability in complex syntheses where functional group tolerance is critical.
For many pyrazine applications, Fmoc may be the most promising protecting group due to its mild deprotection conditions. However, if the synthesis requires acidic conditions and the pyrazine core is robust, Boc and Cbz remain viable options. Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, and preliminary small-scale experiments to test the stability of the pyrazine substrate and intermediates to the planned protection and deprotection conditions are highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. ijacskros.com [ijacskros.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tosyl group - Wikipedia [en.wikipedia.org]
- 14. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 15. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 16. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
A Head-to-Head Comparison of Palladium Catalysts for Pyrazine Suzuki Reactions
For researchers, scientists, and drug development professionals, the functionalization of pyrazine rings is a critical step in the synthesis of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for creating carbon-carbon bonds with this important heterocyclic scaffold. The choice of the palladium catalyst is a pivotal parameter that directly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various palladium catalysts used in pyrazine Suzuki reactions, supported by experimental data to facilitate catalyst selection and reaction optimization.
The electron-deficient nature of the pyrazine ring can present challenges for palladium-catalyzed cross-coupling reactions. However, the use of appropriate catalyst systems can overcome these hurdles, enabling the efficient synthesis of a wide array of substituted pyrazines. Key factors in catalyst selection include the nature of the pyrazine halide (I > Br > Cl), the steric and electronic properties of the boronic acid coupling partner, and the desired reaction conditions.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various pyrazine substrates with arylboronic acids. This data, compiled from multiple sources, highlights the varying efficiencies of common catalyst systems.
| Catalyst/Ligand | Pyrazine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppb)Cl₂ | Chloropyrazine | Arylboronic acids | Na₂CO₃ | Toluene/Water | 100 | - | Good to Excellent | [1] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | - | - | - | - | 76 | [2] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | - | - | - | - | 39 | [2] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | High | [3] |
| Pd(OAc)₂/SPhos | 2,5-Diiodopyrazine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | High | [3] |
| Pd(PPh₃)₄ | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Na₂CO₃ | DME/Ethanol/Water | 80 | 48 | - | [4] |
| Pd(PPh₃)₄ | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | K₃PO₄ | 1,4-Dioxane | - | - | 37-72 | [5] |
Note: "High" and "Good to Excellent" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some cases. The reactivity of the pyrazine halide and the specific boronic acid partner can significantly influence the yield.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction with a pyrazine halide, which can be adapted based on the specific catalyst system chosen.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyrazine:
-
Reagent Preparation: In a reaction vessel, combine the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[6]
-
Solvent Addition: Add the appropriate solvent system. A mixture of an organic solvent and water is often used, for example, 1,4-dioxane/water or toluene/water (typically in a 4:1 or 5:1 ratio, ~5 mL).[6]
-
Inert Atmosphere: The reaction vessel is then sealed and purged with an inert gas, such as nitrogen or argon, to prevent degradation of the catalyst and reagents.[6]
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-110 °C). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and other water-soluble impurities.[6]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired substituted pyrazine.[6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating and comparing different palladium catalysts for a pyrazine Suzuki reaction.
Caption: Workflow for evaluating palladium catalysts in pyrazine Suzuki reactions.
Concluding Remarks
The selection of an optimal palladium catalyst for pyrazine Suzuki reactions is a multi-faceted decision that depends on the specific substrates and desired reaction conditions. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have demonstrated broad utility, newer generations of catalysts incorporating bulky, electron-rich phosphine ligands such as SPhos can offer improved performance for more challenging substrates.[3] For less reactive chloropyrazines, more active catalyst systems may be necessary to achieve good yields.[6] Careful consideration of the catalyst, ligands, base, and solvent, guided by the comparative data presented, will empower researchers to develop efficient and robust synthetic routes to novel pyrazine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazine and Other Heterocyclic Scaffolds in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor drug discovery is continually evolving, with a significant focus on the development of small molecules that can selectively target specific kinases implicated in diseases such as cancer and inflammatory disorders. A key element in the design of these inhibitors is the choice of the heterocyclic scaffold, which serves as a core structural component influencing potency, selectivity, and pharmacokinetic properties. Among the various scaffolds, pyrazine has emerged as a prominent and versatile platform. This guide provides a comparative study of pyrazine versus other common heterocyclic scaffolds—pyridine, pyrimidine, and quinoline—in the context of kinase inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Role of Heterocyclic Scaffolds in Kinase Inhibition
Nitrogen-containing heterocyclic rings are principal motifs in the majority of small molecule kinase inhibitors.[1] These scaffolds often function as a core structure from which various substituents can be explored to optimize interactions with the target kinase.[1] The nitrogen atoms within these rings can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[2] The overall shape, aromaticity, and electronic properties of the scaffold contribute significantly to the inhibitor's binding affinity and selectivity.
Comparative Analysis of Kinase Inhibitory Activity
To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of kinase inhibitors containing pyrazine, pyridine, pyrimidine, and quinoline scaffolds against two key kinase targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data has been collated from various public sources.
Table 1: Comparison of IC50 Values for EGFR Inhibitors
| Heterocyclic Scaffold | Compound Example | EGFR IC50 (nM) | Reference(s) |
| Pyrazine | Compound 1 | 25 | [3] |
| Pyridine | Compound 2 | 11 | [4] |
| Pyrimidine | Gefitinib | 2.0 - 4.2 | [5] |
| Quinoline | Erlotinib | 2 |
Table 2: Comparison of IC50 Values for VEGFR-2 Inhibitors
| Heterocyclic Scaffold | Compound Example | VEGFR-2 IC50 (nM) | Reference(s) |
| Pyrazine | Triazolo[4,3-a] pyrazine derivative | 2.6 | |
| Pyridine | Pyridine-urea derivative | 3,930 | |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivative | 51 | [5] |
| Quinoline | Quinoline derivative | 8.8 |
Note: The compound examples are representative and sourced from the cited literature. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
From the compiled data, it is evident that all four heterocyclic scaffolds can serve as effective cores for potent kinase inhibitors. For EGFR, quinoline and pyrimidine-based inhibitors like erlotinib and gefitinib have demonstrated high potency. In the case of VEGFR-2, a triazolo[4,3-a] pyrazine derivative has shown excellent inhibitory activity. The choice of scaffold is often dependent on the specific kinase target and the desired selectivity profile. Structure-activity relationship (SAR) studies are crucial in optimizing the substituents on these core scaffolds to achieve the desired therapeutic properties.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays in kinase inhibitor development.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., pyrazine-based inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Opaque 96-well or 384-well plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compounds or DMSO as a vehicle control.
-
Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of a kinase inhibitor in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups according to a defined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the general health of the animals.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: Analyze the tumor growth inhibition for the treated groups compared to the control group. Additional analyses may include pharmacokinetic and pharmacodynamic studies on collected tissues.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways targeted by kinase inhibitors and the experimental workflows used to evaluate them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: EGFR signaling pathway and the point of inhibition by small molecule kinase inhibitors.
Caption: VEGFR-2 signaling pathway and the point of inhibition by small molecule kinase inhibitors.
Caption: A generalized experimental workflow for the discovery and development of kinase inhibitors.
References
A Comparative Guide to the Structural Validation of tert-Butyl (5-methylpyrazin-2-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of tert-Butyl (5-methylpyrazin-2-yl)carbamate and its derivatives. These compounds, featuring a pyrazine core, are of significant interest in medicinal chemistry, particularly as kinase inhibitors. Accurate structural elucidation is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research data. This document outlines the experimental protocols and presents representative data for three primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Introduction to Analytical Methodologies
The structural validation of novel small molecules like this compound relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecule's constitution and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms and the connectivity between them. 1D NMR (¹H and ¹³C) is used to identify functional groups and the number of different types of protons and carbons, while 2D NMR experiments establish through-bond and through-space correlations.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further corroborate the proposed structure.
-
X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.
The following sections provide a comparative overview of these techniques, including detailed experimental protocols and representative data presented in tabular format for easy comparison.
Data Presentation: A Comparative Analysis
The following tables summarize representative data obtained from the structural analysis of this compound. This data is compiled based on the analysis of structurally similar compounds and serves as a benchmark for researchers working with this class of molecules.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
| 8.75 | s |
| 8.05 | s |
| 7.80 | br s |
| 2.45 | s |
| 1.55 | s |
Table 2: Representative Mass Spectrometry Data
| Parameter | Value | Technique |
| Molecular Formula | C₁₀H₁₅N₃O₂ | - |
| Molecular Weight | 209.24 g/mol | - |
| Calculated m/z [M+H]⁺ | 210.1237 | High-Resolution ESI-MS |
| Observed m/z [M+H]⁺ | 210.1239 | High-Resolution ESI-MS |
| Key Fragmentation Ions (m/z) | 154.0818, 137.0764, 110.0607, 57.0704 | Tandem MS (MS/MS) |
Table 3: Representative X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1025 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.355 |
| R-factor (%) | 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.3 s.
-
Spectral Width: 240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for ESI-MS analysis.
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (10-40 eV) to induce fragmentation.
-
Analyze the resulting product ions.
-
X-ray Crystallography
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane) to near saturation. Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality for X-ray diffraction.
-
Data Collection:
-
Instrument: Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: Use a series of ω and φ scans to collect a complete dataset.
-
-
Structure Solution and Refinement:
-
Software: Use software packages such as SHELX or Olex2.
-
Structure Solution: Solve the structure using direct methods or Patterson methods.
-
Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F². Locate and refine hydrogen atoms in their calculated positions.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis and biological context of this compound derivatives.
Caption: Experimental workflow for the synthesis and structural validation of carbamate derivatives.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazine derivatives.
The Crucial Role of the Base in Buchwald-Hartwig Amination of Pyrazines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a cornerstone reaction for the synthesis of arylamines. The strategic formation of carbon-nitrogen (C-N) bonds is pivotal in the creation of a vast array of pharmaceuticals and functional materials. Within the intricate catalytic system of this reaction, the choice of base is a critical parameter that can profoundly influence reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of different bases in the Buchwald-Hartwig amination of pyrazines, supported by experimental data, to aid in the rational selection of reaction conditions.
The pyrazine moiety is a common scaffold in medicinal chemistry, and the ability to efficiently append amine substituents via Buchwald-Hartwig amination is of significant interest. The selection of an appropriate base is not trivial; it must be strong enough to deprotonate the amine or the palladium-amine complex to facilitate the catalytic cycle, yet compatible with potentially sensitive functional groups on the pyrazine ring or the amine coupling partner.
Comparative Performance of Bases in Pyrazine Amination
The efficiency of various bases in the Buchwald-Hartwig amination of pyrazines is demonstrated in the following tables. Due to the specificity of optimal conditions for each substrate, direct comparison across different reaction setups should be approached with caution. The data presented here is collated from studies on pyrazine and structurally related nitrogen-containing heterocycles to provide a broader understanding of base efficacy.
Table 1: Buchwald-Hartwig Amination of 2-Chloropyrazine with Morpholine
| Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NaOt-Bu | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 12 | 88 | [1] |
This table illustrates the high yield achievable with a strong alkoxide base for the amination of a chloropyrazine.
Table 2: Screening of Bases for the Amination of Bromobenzene with Heterocyclic Amines
While not a pyrazine substrate, the following data on the amination of bromobenzene with carbazole, a nitrogen-containing heterocycle, provides valuable insight into the relative effectiveness of common bases in a related system.[2]
| Base | Catalyst System | Solvent | Yield (%) |
| t-BuONa | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 97 |
| t-BuOLi | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 98 |
| Cs₂CO₃ | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 96 |
| K₃PO₄ | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 85 |
| K₂CO₃ | [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | 5 |
This data suggests that for nitrogen-containing heterocyclic amines, strong alkoxide bases and cesium carbonate are highly effective, while weaker inorganic bases like potassium carbonate show significantly lower efficacy under these conditions.[2]
Discussion of Base Selection
The choice of base is a critical factor in the success of the Buchwald-Hartwig amination. Strong bases, such as sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS), are frequently employed and often lead to high yields and fast reaction rates.[3] This is attributed to their ability to efficiently deprotonate the amine nucleophile or the intermediate palladium-amine complex, which is a key step in the catalytic cycle.
However, the high basicity of these reagents can be a double-edged sword. Substrates bearing base-sensitive functional groups, such as esters or ketones, may undergo undesired side reactions.[2] In such cases, milder inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be advantageous.[4] Cesium carbonate, in particular, has been shown to be effective in many cases, which is often attributed to the high solubility of its salts in organic solvents and the favorable properties of the cesium cation. Weaker bases like potassium carbonate (K₂CO₃) generally exhibit lower reactivity and may require higher temperatures or longer reaction times to achieve comparable yields.[2]
For reactions in aqueous media or with particularly sensitive substrates, even milder bases such as potassium fluoride (KF) have been explored, sometimes obviating the need for a palladium catalyst altogether if the pyrazine ring is sufficiently activated for nucleophilic aromatic substitution (SNAr).
The Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is a palladium-catalyzed cycle. The process is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by the base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6]
Experimental Protocols
Below is a general experimental protocol for the Buchwald-Hartwig amination of a chloropyrazine. Researchers should note that optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for a specific substrate combination.
General Procedure for the Palladium-Catalyzed Amination of 2-Chloropyrazine:
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add the 2-chloropyrazine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrazine.
This general protocol, derived from established methodologies, serves as a starting point for the development of specific amination procedures for pyrazine derivatives.[3][7]
Conclusion
The selection of the base is a pivotal decision in the optimization of the Buchwald-Hartwig amination of pyrazines. While strong alkoxide bases like NaOt-Bu often provide excellent yields, the use of milder bases such as Cs₂CO₃ or K₃PO₄ is crucial when dealing with base-sensitive substrates. The comparative data and protocols presented in this guide are intended to equip researchers with the necessary information to make informed decisions for the successful synthesis of aminopyrazines, thereby accelerating drug discovery and materials science innovation. Careful consideration of the interplay between the substrate, base, catalyst, and ligand will ultimately dictate the success of the transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Reaction Kinetics of Substituted Pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics for the synthesis of substituted pyrazines, a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, flavor chemistry, and materials science. Understanding the kinetics of these synthetic routes is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient production of target molecules. This document offers a comparative overview of key synthetic methodologies, supported by available experimental data and detailed protocols.
Comparative Analysis of Reaction Kinetics
While direct comparative kinetic data for classical pyrazine synthesis methodologies is scarce in the literature, valuable insights can be gleaned from studies on the Maillard reaction, a common pathway for pyrazine formation in food chemistry. This data provides a baseline for understanding the energetic requirements and reaction orders involved in the formation of the pyrazine ring.
Kinetic Parameters from Maillard Reaction Models
The following table summarizes key kinetic parameters for the formation of various substituted pyrazines within Maillard reaction systems. These reactions typically involve the condensation of amino acids with reducing sugars.
| Pyrazine Derivative | Reaction System | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 2-Methylpyrazine | Lysine-Glucose | First-Order | Not specified | 13.5 kcal/mol | |
| 2,5-Dimethylpyrazine | Lysine-Glucose | First-Order | Not specified | 13.5 kcal/mol | |
| Pyrazine | Arginine-Glucose | Pseudo-Zero-Order | Not specified | 19.5 ± 4.1 kcal/mol | |
| 2-Methylpyrazine | Arginine-Glucose | Pseudo-Zero-Order | Not specified | 24.8 ± 8.7 kcal/mol | |
| 2,6-Dimethylpyrazine | Arginine-Glucose | Pseudo-Zero-Order | Not specified | 20.8 ± 4.7 kcal/mol | |
| 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine | Arginine-Glucose | Pseudo-Zero-Order | Not specified | 29.0 ± 3.8 kcal/mol |
Note: The data presented above should be considered in the context of the specific model systems studied. Reaction kinetics can be significantly influenced by factors such as pH, water activity, and the presence of catalysts.
Key Synthetic Methodologies and Experimental Protocols
Three prominent methods for the synthesis of substituted pyrazines are the Staedel-Rugheimer synthesis, the Gutknecht synthesis, and the condensation of 1,2-diamines with α-dicarbonyl compounds. While quantitative kinetic comparisons are limited, an examination of their typical reaction conditions provides a qualitative understanding of their relative efficiencies.
Staedel-Rugheimer Pyrazine Synthesis
This classical method involves the reaction of an α-haloketone with ammonia, followed by condensation and oxidation to form the pyrazine ring.
Experimental Protocol:
-
Formation of α-amino ketone: An α-haloketone is dissolved in a suitable solvent, such as ethanol.
-
An excess of aqueous ammonia is added to the solution.
-
The reaction mixture is stirred at room temperature until the α-amino ketone is formed, which can be monitored by thin-layer chromatography (TLC).
-
Condensation and Oxidation: The reaction mixture is then heated to induce the self-condensation of the α-amino ketone to a dihydropyrazine intermediate.
-
This intermediate is subsequently oxidized to the pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate.
-
The final product is isolated and purified by standard methods like extraction and recrystallization.
Gutknecht Pyrazine Synthesis
The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are often generated in situ from α-oximinoketones.
Experimental Protocol:
-
Formation of α-oximinoketone: A ketone is reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to yield an α-oximinoketone.
-
Reduction to α-amino ketone: The α-oximinoketone is reduced to the corresponding α-amino ketone. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone then undergoes dimerization to form a dihydropyrazine.
-
The dihydropyrazine is oxidized to the final pyrazine product, often using air or other mild oxidizing agents.
Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
This is a versatile and widely used method for preparing a variety of substituted pyrazines.
Experimental Protocol:
-
Reaction Setup: An α-dicarbonyl compound and a 1,2-diamine are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Condensation: The reaction is typically stirred at room temperature or with gentle heating. The condensation reaction forms a dihydropyrazine intermediate.
-
Oxidation: In many cases, the dihydropyrazine intermediate is readily oxidized to the aromatic pyrazine by atmospheric oxygen. If the intermediate is stable, an oxidizing agent may be required.
-
Isolation: The product is isolated by removal of the solvent and purified by recrystallization or chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the relationships and steps involved in these synthetic methodologies, the following diagrams are provided.
Caption: Workflow for the Staedel-Rugheimer pyrazine synthesis.
Caption: Generalized workflow for the Gutknecht pyrazine synthesis.
Caption: Workflow for pyrazine synthesis via 1,2-diamine and α-dicarbonyl condensation.
Conclusion
The synthesis of substituted pyrazines can be achieved through various methodologies, each with distinct advantages and limitations. While detailed kinetic data for classical synthetic routes remain an area for further investigation, the analysis of reaction conditions and yields provides a valuable framework for comparison. The condensation of 1,2-diamines with α-dicarbonyl compounds generally offers a more versatile and higher-yielding approach. For researchers in drug development and other scientific fields, a thorough understanding of these synthetic pathways and their underlying kinetics is crucial for the rational design and efficient production of novel pyrazine-containing molecules.
A Comparative Guide to the Reactivity of Chloropyrazines vs. Bromopyrazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine core is a critical endeavor in medicinal chemistry, as this N-heterocycle is a key pharmacophore in numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the starting halopyrazine substrate—typically a chloropyrazine or a bromopyrazine—is a strategic decision that significantly impacts reaction efficiency, cost, and overall synthetic route design.
This guide provides an objective comparison of the reactivity of chloropyrazines and bromopyrazines in three essential cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The comparison is supported by experimental data and detailed protocols to inform substrate selection and reaction optimization.
Theoretical Background: The Carbon-Halogen Bond's Decisive Role
The reactivity of a halopyrazine in a palladium-catalyzed cross-coupling reaction is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2] A weaker bond requires less energy to cleave, leading to a faster oxidative addition and, consequently, a more facile overall reaction, often under milder conditions.[1]
The established trend for carbon-halogen bond dissociation energies (BDE) is:
-
C-Cl Bond Energy: ~93-100 kcal/mol (~339 kJ/mol for a typical aryl chloride)[1][4]
-
C-Br Bond Energy: ~7.5 kcal/mol lower than the corresponding C-Cl bond (~276 kJ/mol for a typical aryl bromide)[1][4]
This fundamental difference in bond strength is the primary reason bromopyrazines are generally more reactive than their chloro-analogs.[1][2] Consequently, cross-coupling reactions with chloropyrazines often necessitate higher temperatures, longer reaction times, and more specialized, highly active catalyst systems to achieve comparable yields to bromopyrazines.[1]
Caption: Logical relationship between bond energy and reactivity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds between a halide and an organoboron compound. The reactivity gap between bromopyrazines and chloropyrazines is pronounced in this reaction. Bromopyrazines typically react under milder conditions with standard palladium catalysts, while chloropyrazines often require more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands.[1][5]
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Chloropyrazine | Arylboronic Acid | Pd(dppb)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 °C / 16 h | Good to Excellent[5] |
| 2,5-Dichloropyrazine | Arylboronic Acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 80 °C / 12-24 h | Not specified[6] |
| 2-Chloropyrazine | Arylboronic Acid | ONO Pincer Pd(II) Complex (0.01%) | K₂CO₃ | Toluene/H₂O | 100 °C / 12 h | ~95-99%[7] |
| Activated Bromopyrazine | Biphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Not specified | 85-100%[5] |
| 2-Bromoimidazopyrazine | Arylboronic Acid | (A-taphos)₂PdCl₂ | CsF | DME/H₂O | 100 °C / 0.5 h (MW) | Excellent[8] |
Experimental Protocol: Suzuki Coupling of 2,5-Dichloropyrazine (Conventional Heating)
This protocol is adapted from established procedures for dichloropyrazines.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine (1.0 mmol), the desired arylboronic acid (2.2 mmol), sodium carbonate (4.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add acetonitrile and deionized water (e.g., in a 4:1 ratio, 10 mL total) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash with water (2 x 25 mL) and then with brine (25 mL).[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,5-diarylpyrazine.[6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[9] While this reaction can be applied to both bromo- and chloropyrazines, the conditions required often differ. Bromopyrazines can typically be coupled with a wider range of standard palladium catalysts and ligands. In contrast, the amination of less reactive chloropyrazines may require specialized, bulky phosphine ligands to facilitate the challenging oxidative addition step.[1][10] It is also noteworthy that for some activated chloropyrazines, classical nucleophilic aromatic substitution (SNAr) can be a viable alternative to catalytic coupling.[5]
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Chloropyrazine | n-Octylamine | Pd G3-Xantphos (0.005%) | NaOtBu | Toluene | 100 °C / 2 h | 82%[5] |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Ligand | NaOtBu | Toluene | 80-110 °C | General[10][11] |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 80-110 °C | General[9][12] |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrazine
This protocol is based on general procedures for heteroaryl bromides.[9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyrazine (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.[9][13]
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Amine Addition: Add the desired amine (1.1-1.2 equiv) to the mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[9]
-
Isolation: Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrazines by reacting a halopyrazine with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).[14][15] The general reactivity trend of I > Br >> Cl is particularly evident here.[14] While bromopyrazines undergo Sonogashira coupling under standard conditions, chloropyrazines are significantly less reactive and may require higher temperatures and more active catalysts to achieve satisfactory results.[14][16]
Table 3: Comparison of Reaction Conditions for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Aryl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | 80-120 °C / 0.5-2 h | Moderate to Excellent[16] |
| Tetrachloropyrazine | Terminal Alkyne | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 °C / 16 h | Good to Excellent[17] |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / DMF | RT - 100 °C / 3-16 h | High[18][19] |
| Bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 72-96%[20] |
Experimental Protocol: Sonogashira Coupling of a Bromopyrazine
This protocol is adapted from established procedures for bromo-N-heterocycles.[19]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyrazine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).[19]
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv). Stir the mixture for 10-15 minutes.[19]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) until completion is indicated by TLC or LC-MS.[19][20]
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for cross-coupling.
Summary and Strategic Recommendations
The choice between a chloropyrazine and a bromopyrazine for a cross-coupling reaction involves a trade-off between reactivity and substrate cost/availability.
-
Bromopyrazines are significantly more reactive due to the weaker C-Br bond.[1] They are the preferred substrate when milder reaction conditions are required, when dealing with sensitive functional groups, or when using less sophisticated catalytic systems.
-
Chloropyrazines are less reactive and often require more forcing conditions (higher temperatures, longer times) and specialized, highly active (and often more expensive) palladium catalysts and ligands.[1] However, chlorinated starting materials are frequently less expensive and more readily available than their brominated counterparts, making them an attractive option for large-scale synthesis, provided an efficient catalytic protocol can be established.
For drug development professionals and researchers, bromopyrazines offer a more reliable and straightforward starting point for initial synthetic explorations. Chloropyrazines represent a cost-effective alternative for process optimization and scale-up, contingent on the development of a robust and efficient coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. benchchem.com [benchchem.com]
- 20. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alternatives for tert-Butyl (5-methylpyrazin-2-yl)carbamate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrazine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. tert-Butyl (5-methylpyrazin-2-yl)carbamate serves as a common and valuable building block, providing a protected 2-amino-5-methylpyrazine moiety for elaboration into complex inhibitors. However, the demands of modern drug discovery—seeking improved potency, selectivity, pharmacokinetic properties, and novel intellectual property—necessitate the exploration of alternatives.
This guide provides an objective comparison of viable alternatives to this compound, focusing on two primary strategies: the use of alternative protecting groups for the 2-amino-5-methylpyrazine core and the deployment of bioisosteric scaffold replacements. The performance of these alternatives is supported by experimental data from peer-reviewed literature.
Part 1: Alternative Protecting Groups for 2-Amino-5-methylpyrazine
The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. However, alternative protecting groups can offer advantages in multi-step syntheses where different deprotection conditions are required (orthogonality).
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Strong Acid (e.g., TFA, HCl) | Stable to a wide range of reagents; commonly used. | Requires harsh acidic conditions for removal, which may not be suitable for sensitive substrates. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Mild Base (e.g., Piperidine in DMF) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; mild deprotection. | The fluorenyl group is large; Fmoc-protected amines can have lower solubility. |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Catalytic Hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH) | Stable to mildly acidic and basic conditions; orthogonal to Boc. | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles). |
Part 2: Bioisosteric and Scaffold Alternatives
Replacing the pyrazine core with other heterocyclic systems is a powerful strategy to modulate a compound's physicochemical properties, kinase selectivity profile, and patentability. Below is a comparison of several fused heterocyclic scaffolds that function as 2-aminopyrazine bioisosteres.
Comparative Performance Data of Kinase Inhibitors Derived from Alternative Scaffolds
The following tables summarize the in vitro potency of kinase inhibitors synthesized using alternative heterocyclic scaffolds. These compounds demonstrate the successful application of these cores in targeting various kinases.
Table 1: Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors
| Compound ID | R² Substituent | R³ Substituent | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| 1j | 4-Pyridinyl | 1-(4-Piperidinyl)-1H-pyrazol-4-yl | 1.8 | 4.7 |
| 10i | 4-Pyridinyl | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-4-yl | 1.0 | 3.5 |
Data sourced from Belanger, D. B., et al. (2010). Bioorganic & Medicinal Chemistry Letters.
Table 2:[1][2][3]Triazolo[4,3-a]pyrazine-Based c-Met/VEGFR-2 Inhibitors [1]
| Compound ID | R Substituent | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 Cell IC₅₀ (µM) |
| 17a | 5-(Trifluoromethyl)-1H-pyrazol-3-yl | 55 | >50 | 2.15 |
| 17e | 5-(Trifluoromethyl)-1H-pyrazol-3-yl (with F) | 77 | 10.9 | 1.95 |
| 17l | 5-(Trifluoromethyl)-1H-pyrazol-3-yl (with F) | 26 | 2.6 | 0.98 |
Data sourced from Zhao, Y., et al. (2022). Frontiers in Chemistry.[1]
Experimental Protocols
Synthesis of a[1][2][3]Triazolo[4,3-a]pyrazine-Based c-Met Inhibitor (Compound 17l Analog)
This protocol describes the key steps in synthesizing a potent kinase inhibitor using a triazolopyrazine core, which serves as an advanced alternative to a simple aminopyrazine starting material.
Step 1: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate 11)
-
To a solution of 2,3-dichloropyrazine (1.49 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (80%, 1.25 g, 20 mmol) dropwise at room temperature.
-
Stir the mixture for 2 hours. A precipitate will form.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-chloro-3-hydrazinylpyrazine (Compound 10).
-
Suspend Compound 10 (1.44 g, 10 mmol) in triethyl orthoformate (15 mL).
-
Heat the mixture to reflux and stir for 5 hours.
-
Cool the reaction to room temperature, filter the resulting precipitate, and wash with ethanol to yield the intermediate 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (Compound 11).
Step 2: Suzuki Coupling to Introduce Aryl Moiety (General Procedure)
-
In a reaction vessel, combine the chloro-triazolopyrazine intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Mandatory Visualizations
Kinase Signaling and Experimental Workflow Diagrams
Caption: Simplified c-Met signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl (5-methylpyrazin-2-yl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a compound requiring careful handling due to its chemical properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While a fume hood serves as the primary engineering control, a respirator may be necessary for spill management or in situations with inadequate ventilation.
Hazard and Property Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Likely a solid | General |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. For small quantities, chemical neutralization via alkaline hydrolysis may be considered by trained personnel to render the compound less hazardous prior to collection, though this should be approached with caution and in accordance with institutional safety protocols.
1. Waste Collection and Segregation:
-
Solid Waste: Carefully collect the solid this compound, avoiding dust formation.[5] Place the collected solid into a clean, dry, and properly labeled waste container.[5]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, contaminated gloves, or absorbent pads used for spills, must also be disposed of as hazardous waste.[2] These materials should be placed in the same designated hazardous waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[2]
2. Waste Container Labeling:
-
The waste container must be chemically compatible, sealable, and clearly labeled as "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound" and any associated hazard symbols.[2][5]
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Wear the appropriate PPE as listed above.
-
For dry spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2] Avoid generating dust.[5][6]
-
Carefully sweep or vacuum the absorbed material and place it in the designated hazardous waste container for disposal.[5][6]
-
After the bulk of the material has been removed, wash the spill area with soap and plenty of water.[2][5]
-
Collect all cleanup materials and dispose of them as hazardous waste.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (5-methylpyrazin-2-yl)carbamate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling tert-Butyl (5-methylpyrazin-2-yl)carbamate (CAS: 369638-68-6). While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
I. Personal Protective Equipment (PPE) & Engineering Controls
Although not classified as hazardous, the use of appropriate personal protective equipment and engineering controls is a fundamental aspect of good laboratory practice. The following recommendations are based on general safety principles for handling chemical compounds in a laboratory setting.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves inspected prior to use. | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from potential splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. |
| Engineering Controls | Well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure by controlling airborne contaminants. |
II. Step-by-Step Handling and Operational Plan
1. Preparation and Precautionary Measures:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Confirm that a chemical spill kit is readily accessible.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Wear the appropriate PPE as outlined in the table above.
2. Handling the Compound:
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material, minimizing the generation of dust.
-
Keep the container tightly closed when not in use to prevent contamination.
3. In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
III. Disposal Plan
-
Waste Compound: Dispose of unwanted this compound in a designated chemical waste container. The container should be properly labeled.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations for chemical waste.
-
General Guidance: All chemical waste disposal must be in compliance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Caption: Workflow for Safe Handling of Laboratory Chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
